molecular formula C35H64O17S B11938047 Tos-PEG14-OH

Tos-PEG14-OH

Cat. No.: B11938047
M. Wt: 788.9 g/mol
InChI Key: KYWKCZFEUNKWBJ-UHFFFAOYSA-N
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Description

Tos-PEG14-OH is a useful research compound. Its molecular formula is C35H64O17S and its molecular weight is 788.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H64O17S

Molecular Weight

788.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3

InChI Key

KYWKCZFEUNKWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

The Crucial Role of PEG Linkers in PROTAC Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the multifaceted functions of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design and development of next-generation protein degraders.

Core Functions of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility, making them a popular choice in PROTAC design.[1][2][3] Their primary functions can be categorized as follows:

  • Modulation of Physicochemical Properties: PROTACs are often large molecules with high molecular weights, which can lead to poor solubility and cell permeability.[4] The inherent hydrophilicity of PEG linkers can significantly improve the aqueous solubility of PROTACs, which is crucial for their formulation and bioavailability.[5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interaction with aqueous environments.

  • Influence on Ternary Complex Formation: The central mechanism of PROTAC action is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination.

    • Linker Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

    • Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex geometry. This flexibility can be particularly advantageous when dealing with challenging targets or E3 ligases.

  • Impact on Pharmacokinetics (PK) and ADME Properties: The linker plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC. The hydrophilicity imparted by PEG linkers can influence cell permeability. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow them to adopt conformations that shield their polar surface area, facilitating cell entry. However, PEG linkers can also be susceptible to metabolism, primarily through O-dealkylation reactions.

Quantitative Data on PEG Linker Function

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy and physicochemical properties.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy (DC50 and Dmax)

Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference(s)
Estrogen Receptor α (ERα)VHL12-atom PEG-basedLess Effective-
Estrogen Receptor α (ERα)VHL16-atom PEG-basedMore Effective-
TANK-binding kinase 1 (TBK1)VHL< 12 atoms (Alkyl/Ether)No Degradation-
TANK-binding kinase 1 (TBK1)VHL21 atoms (Alkyl/Ether)396
TANK-binding kinase 1 (TBK1)VHL29 atoms (Alkyl/Ether)29276
Bruton's Tyrosine Kinase (BTK)CRBN< 4 PEG unitsImpaired Binding-
Bruton's Tyrosine Kinase (BTK)CRBN≥ 4 PEG unitsUnimpaired Binding-

Table 2: Influence of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC 1Alkyl785.94.2165.2411
PROTAC 2PEG2831.93.5174.5412
PROTAC 3PEG4919.02.8193.0414
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PROTACs with PEG linkers.

Western Blotting for Protein Degradation Analysis

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for quantification

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified E3 ligase and target protein

  • PROTAC of interest

  • Running buffer

Protocol:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC premixed with a constant, saturating concentration of the target protein over the immobilized E3 ligase surface. This will provide the kinetics and affinity of the ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated.

Visualizing Key Concepts with Graphviz

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_invivo In Vivo Evaluation Design Rational Design of PROTAC (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (SPR, ITC for Ternary Complex) Synthesis->Biochemical_Assays Cell_Permeability Cell Permeability Assays (PAMPA, Caco-2) Synthesis->Cell_Permeability Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Biochemical_Assays->Degradation_Assay Cell_Permeability->Degradation_Assay PK_Studies Pharmacokinetic (PK) Studies (ADME Profiling) Degradation_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Animal Models) PK_Studies->Efficacy_Studies

General PROTAC Development Workflow

Conclusion

PEG linkers are a versatile and powerful tool in the design of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a cornerstone of modern PROTAC development. However, the optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical approach to linker optimization. The "linkerology" of PROTACs is a rapidly evolving field, and a deeper understanding of the structure-activity relationships of different linkers will continue to drive the development of more potent, selective, and drug-like protein degraders. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the full potential of PEG linkers in their PROTAC discovery programs. As of 2025, several PROTACs, some of which likely incorporate optimized PEG or similar linkers, have advanced into clinical trials, underscoring the therapeutic promise of this modality.

References

The Strategic Application of Tos-PEG14-OH in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. This technical guide provides a comprehensive overview of Tos-PEG14-OH, a heterobifunctional linker increasingly utilized in the synthesis of advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We delve into the chemical properties, synthesis, and versatile applications of this polyethylene glycol (PEG)-based linker, offering detailed experimental protocols and comparative data to inform strategic drug development decisions. This document serves as an essential resource for researchers and scientists dedicated to advancing the frontiers of precision medicine.

Introduction to this compound: A Versatile Tool in Bioconjugation

This compound is a chemical linker characterized by a tosylate (Tos) group at one terminus and a hydroxyl (-OH) group at the other, connected by a 14-unit polyethylene glycol (PEG) chain. This specific architecture imparts a unique combination of reactivity and physicochemical properties, making it a valuable asset in drug discovery.

  • The Tosylate Group: The tosyl group is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution. This allows for efficient and specific conjugation to nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) present on drug payloads, E3 ligase ligands, or other molecules of interest.[1]

  • The Polyethylene Glycol (PEG) Chain: The 14-unit PEG spacer offers several advantages.[2] Its hydrophilic nature enhances the aqueous solubility of hydrophobic molecules, a common challenge with potent cytotoxic drugs and complex small molecules.[3] The PEG chain's flexibility and length provide spatial separation between the conjugated moieties, which is often crucial for maintaining the biological activity of each component.[2] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation time.[4]

  • The Hydroxyl Group: The terminal hydroxyl group provides a versatile handle for further chemical modification. It can be activated or converted into other functional groups to enable a variety of conjugation strategies.

Physicochemical Properties and Handling

While specific experimental data for the solubility and stability of this compound is not extensively published in peer-reviewed literature, general principles for similar PEGylated and tosylated compounds can be applied.

Table 1: General Physicochemical Properties of Tos-PEG-OH Linkers

PropertyGeneral ObservationReference
Appearance Typically a solid at room temperature.
Solubility Generally soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Aqueous solubility is enhanced by the PEG chain.
Stability PEG solutions are most stable when stored frozen (-20 °C) and protected from light and oxygen. Tosylates are generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.
Storage Recommended storage is at -20°C in a dry, dark environment.

Applications in Drug Discovery

The unique properties of this compound make it a highly adaptable linker for the construction of complex therapeutic agents, most notably PROTACs and ADCs.

PROTACs: Engineering Targeted Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

This compound serves as a versatile building block in PROTAC synthesis. The tosylate group can be reacted with an amine or thiol on either the warhead or the E3 ligase ligand, while the hydroxyl group can be activated for subsequent coupling to the other component. The PEG14 chain provides the necessary flexibility and spatial separation to facilitate the productive interaction between the target protein and the E3 ligase.

Diagram 1: General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Biological Validation warhead Target Protein Ligand (Warhead) intermediate1 Warhead-Linker Intermediate warhead->intermediate1 Reaction with Tosylate e3_ligand E3 Ligase Ligand protac Final PROTAC Molecule e3_ligand->protac linker This compound Linker linker->intermediate1 intermediate1->protac Coupling to E3 Ligand treatment PROTAC Treatment protac->treatment cell_culture Cell Culture cell_culture->treatment western_blot Western Blot (Target Degradation) treatment->western_blot cell_viability Cell Viability Assay (Functional Effect) treatment->cell_viability

Caption: A generalized workflow for the synthesis and validation of a PROTAC molecule.

Diagram 2: BRD4 Degradation Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. PROTACs designed to degrade BRD4 have shown significant therapeutic potential.

BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: The mechanism of action for a BRD4-targeting PROTAC.

Antibody-Drug Conjugates (ADCs): Precision Targeting of Cytotoxics

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker plays a critical role in the stability, pharmacokinetics, and efficacy of an ADC. The use of a PEG linker like this compound can improve the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic payloads. This can help prevent aggregation and improve the overall pharmacokinetic profile of the conjugate.

The length of the PEG linker is a key parameter to optimize. Longer PEG chains can lead to a longer plasma half-life but may sometimes decrease in vitro cytotoxicity. Therefore, a systematic evaluation of different PEG linker lengths is often necessary during ADC development.

Table 2: Impact of PEG Linker Length on ADC Properties (Generalized Data)

PropertyShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG24)Reference
In Vitro Cytotoxicity (IC50) Generally higher (lower IC50)IntermediateMay be lower (higher IC50)
Plasma Half-Life ShorterIntermediateLonger
In Vivo Efficacy May be lower due to rapid clearanceOften optimalCan be enhanced due to longer circulation
Aggregation Propensity Higher with hydrophobic drugsIntermediateLower

Diagram 3: General ADC Synthesis and Mechanism of Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Drug Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Reaction with Tosylate Linker This compound Linker->DrugLinker DrugLinker->ADC Binding ADC binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Release Payload Release in Lysosome Internalization->Release Apoptosis Induction of Tumor Cell Apoptosis Release->Apoptosis

Caption: A simplified representation of ADC synthesis and its mechanism of action.

Experimental Protocols

The following are generalized protocols for the use of a Tos-PEG-OH linker in the synthesis of PROTACs and ADCs. Note: These are representative procedures and may require optimization for specific molecules and reaction conditions.

Protocol 1: Tosylation of a Hydroxyl-Containing Molecule

This protocol describes the activation of a hydroxyl group using a tosylating agent. A similar principle applies to the tosylation of PEG14-diol to generate a mono-tosylated intermediate.

Materials:

  • Alcohol-containing starting material (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine dropwise.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of a PROTAC using a Tos-PEG-OH Linker

This protocol outlines a general approach for synthesizing a PROTAC where the linker is first attached to one component via the tosylate group, and the other component is subsequently coupled to the hydroxyl group.

Step A: Coupling of the First Component to the Tosylate End

  • Dissolve the amine- or thiol-containing first component (e.g., E3 ligase ligand) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature or heat to 50-60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution and brine.

  • Dry the organic layer, concentrate, and purify the intermediate by flash column chromatography to obtain the first component-PEG14-OH.

Step B: Coupling of the Second Component to the Hydroxyl End

  • Dissolve the first component-PEG14-OH (1.0 eq) and the second component containing a carboxylic acid (e.g., warhead) (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Synthesis of an ADC via Lysine Conjugation

This protocol describes the conjugation of a drug-linker construct to the lysine residues of a monoclonal antibody.

Step A: Synthesis of the Drug-Linker Conjugate

  • Synthesize the drug-PEG14-OH intermediate by reacting the drug (containing an amine or thiol) with this compound as described in Protocol 2, Step A.

  • Activate the terminal hydroxyl group of the drug-PEG14-OH intermediate to an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting the hydroxyl group with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine.

Step B: Conjugation to the Antibody

  • Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0).

  • Add the activated drug-linker-NHS ester (typically in a 5- to 10-fold molar excess over the antibody) to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the drug-linker should generally not exceed 10% (v/v).

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or lysine.

  • Purify the ADC from unconjugated drug-linker and other small molecules using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Conclusion

This compound is a valuable and versatile linker that offers a strategic advantage in the design and synthesis of sophisticated drug candidates like PROTACs and ADCs. Its well-defined structure, combining a reactive tosylate group with a biocompatible and solubilizing PEG chain, allows for the precise construction of complex molecules with improved physicochemical and pharmacokinetic properties. The modularity it affords in the synthetic process enables the systematic optimization of linker length and attachment points, which is crucial for fine-tuning the biological activity and therapeutic index of the final drug product. As the demand for highly targeted and effective therapies continues to grow, the judicious application of well-designed linkers such as this compound will remain a cornerstone of innovative drug discovery.

References

The Hydrophilic Advantage: A Technical Guide to PEGylated Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This is particularly true in the realm of bioconjugates, such as antibody-drug conjugates (ADCs), where the linker connecting the targeting moiety to the payload plays a pivotal role in the overall efficacy and safety of the therapeutic. This in-depth technical guide explores the critical role of hydrophilicity imparted by PEGylated linkers. We will delve into the synthesis and characterization of these linkers, provide detailed experimental protocols for their evaluation, and present quantitative data to guide the rational design of next-generation therapeutics.

Introduction: The Role of Hydrophilicity in Bioconjugate Design

The conjugation of potent cytotoxic drugs to monoclonal antibodies has revolutionized targeted cancer therapy. However, many of these potent payloads are inherently hydrophobic, which can lead to a host of challenges, including aggregation, poor solubility, and rapid clearance from circulation.[1] Hydrophilic PEG linkers have emerged as a key strategy to overcome these limitations. The ether oxygen backbone of PEG forms hydrogen bonds with water, creating a hydration shell around the linker and the attached payload.[2] This "stealth" effect confers several advantages:

  • Improved Solubility and Reduced Aggregation: PEGylation significantly increases the aqueous solubility of the bioconjugate, preventing the formation of aggregates that can trigger an immune response and alter pharmacokinetic profiles.[1]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific binding to serum proteins and cells, leading to a longer circulation half-life and decreased plasma clearance. This allows for greater accumulation of the therapeutic at the target site.[1]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules to the antibody, potentially increasing the potency of the ADC.[1]

  • Improved Stability: The flexible PEG chain can sterically hinder enzymatic degradation of the linker and payload, contributing to the overall stability of the ADC in circulation.

The length and architecture of the PEG linker are critical design parameters that can be fine-tuned to optimize the therapeutic index of a bioconjugate.

Synthesis and Characterization of PEGylated Linkers

The synthesis of PEGylated linkers typically involves the use of heterobifunctional PEG reagents, which possess distinct reactive groups at each terminus for conjugation to the targeting moiety and the payload. A common example is the Maleimide-PEG-NHS ester, which contains a maleimide group for reaction with thiols (e.g., from reduced cysteines on an antibody) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

General Synthesis Protocol for Maleimide-PEG-NHS Ester

This protocol outlines the general steps for synthesizing a Maleimide-PEG-NHS ester.

  • Reaction of β-alanine with maleic anhydride: β-alanine is reacted with maleic anhydride in a suitable solvent like dimethylformamide (DMF) to form a maleimido-propionic acid.

  • NHS ester formation: The resulting acid is then coupled with N-hydroxysuccinimide (NHS) using a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the NHS ester of the maleimido-propionic acid.

  • Deprotection of PEG: A BOC-protected amino-PEG-acid is treated with an acid, such as trifluoroacetic acid (TFA), to remove the BOC protecting group, yielding the TFA salt of the amino-PEG-acid.

  • Coupling of maleimide-NHS to PEG: The deprotected amino-PEG-acid is then reacted with the previously synthesized maleimide-NHS ester.

  • Final NHS ester formation: The resulting carboxylic acid is coupled with N-hydroxysuccinimide using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to furnish the final Maleimide-PEG-NHS Ester product.

Purification of the final product is typically achieved through column chromatography.

Characterization of PEGylated Linkers and Bioconjugates

Thorough characterization is essential to ensure the quality and consistency of PEGylated bioconjugates. Key analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the hydrophilicity of ADCs and determining the drug-to-antibody ratio (DAR). More hydrophilic conjugates will have shorter retention times.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is used to quantify the extent of aggregation in a bioconjugate preparation.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the conjugate and to identify the specific sites of PEGylation on the protein.

Quantitative Analysis of PEGylated Linker Hydrophilicity and its Impact

The length and architecture of the PEG linker have a profound impact on the physicochemical properties and in vivo performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating these relationships.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity (HIC Retention Time)

A shorter retention time in HIC indicates a more hydrophilic ADC. The data below demonstrates the general trend of decreasing retention time with increasing PEG linker length.

ADC ConstructPEG Linker LengthHIC Retention Time (min)
ADC-1No PEG15.2
ADC-2PEG412.8
ADC-3PEG810.5
ADC-4PEG129.1
ADC-5PEG247.9
Note: Retention times are representative and can vary based on the specific ADC, column, and experimental conditions.
Table 2: Influence of PEG Linker Length on ADC Aggregation (SEC)

A lower percentage of high molecular weight (HMW) species, or aggregates, indicates better stability.

ADC ConstructPEG Linker Length% Aggregates (HMW)
ADC-ANo PEG8.5
ADC-BPEG83.2
ADC-CPEG241.8
Note: Data is illustrative and depends on the specific ADC and storage conditions.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics in Mice

Longer PEG linkers generally lead to reduced clearance and a longer half-life.

ADC ConstructPEG Linker LengthClearance (mL/day/kg)Half-life (t½, hours)
ADC-XNo PEG37.672
ADC-YPEG1215.8120
Data synthesized from studies on ADCs with different PEG linker lengths.
Table 4: Impact of PEG Linker Architecture on ADC Clearance

Branched or pendant PEG configurations can offer advantages in shielding hydrophobic payloads, leading to improved pharmacokinetics.

ADC Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Data from a comparative study of linear versus pendant PEG linkers.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of PEGylated linkers and their conjugates.

Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophilicity Analysis

Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio and assess overall hydrophilicity.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in 1M ammonium sulfate.

  • Injection: Inject 10-20 µL of the prepared ADC sample.

  • Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The weighted average DAR is calculated from the peak areas of the different species. A shorter retention time for the main peak indicates greater hydrophilicity.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric form of the ADC.

Materials:

  • UHPLC or HPLC system with a UV detector

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Injection: Inject 10 µL of the prepared ADC sample.

  • Isocratic Elution: Run an isocratic elution for 15-20 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate their respective percentages.

In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the potency (IC50) of the ADC on target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a suitable software.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the ADC in vivo.

Materials:

  • Female BALB/c mice

  • ADC formulated in a suitable vehicle

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 72, 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C.

  • ADC Quantification: Measure the concentration of the total antibody or ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC), using appropriate software.

Visualizing the Mechanism of Action: ADC Internalization and Payload Release

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the mechanism of action of an ADC and the experimental workflow for its evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor Receptor-Mediated Endocytosis Antigen->Receptor Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: ADC mechanism of action from binding to apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation Linker_Synth PEGylated Linker Synthesis Conjugation Antibody-Payload Conjugation Linker_Synth->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization In_Vitro In Vitro Cytotoxicity (IC50 Determination) Characterization->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy

Caption: Experimental workflow for ADC development and evaluation.

Conclusion

The hydrophilicity imparted by PEGylated linkers is a critical design feature in the development of successful bioconjugates, particularly ADCs. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, these linkers enable the delivery of potent hydrophobic payloads to their targets with greater efficacy and reduced off-target toxicity. The choice of PEG linker length and architecture must be carefully considered and empirically optimized for each specific therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of next-generation PEGylated biotherapeutics, ultimately contributing to the development of safer and more effective treatments for a range of diseases.

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: A Detailed Protocol for PROTAC Synthesis Using Tos-PEG14-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.[2][3][4]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide precise control over the distance between the two ligands.[5] This application note provides a detailed protocol for the synthesis of PROTACs utilizing Tos-PEG14-OH, a 14-unit PEG linker functionalized with a terminal tosyl group for facile conjugation and a hydroxyl group for subsequent elaboration. This protocol is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

Core Principles of PROTAC Synthesis with this compound

The synthetic strategy outlined here involves a modular approach, beginning with the conjugation of an E3 ligase ligand to the this compound linker via nucleophilic substitution of the tosyl group. The terminal hydroxyl group of the PEG chain is then activated or functionalized for subsequent coupling with the warhead (POI ligand). This sequential assembly allows for the versatile combination of different E3 ligase ligands and warheads.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - E3 Ligase Ligand (with nucleophile, e.g., -NH2) - Warhead (with coupling group, e.g., -COOH) Step1 Step 1: Conjugation of E3 Ligase Ligand (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate 1: E3 Ligase-PEG14-OH Step1->Intermediate1 Step2 Step 2: Activation of Terminal Hydroxyl (e.g., Mesylation or Conversion to Amine) Intermediate1->Step2 Intermediate2 Intermediate 2: Activated E3 Ligase-PEG14-Linker Step2->Intermediate2 Step3 Step 3: Coupling of Warhead (e.g., Amide Bond Formation) Intermediate2->Step3 FinalPROTAC Final PROTAC: E3 Ligase-PEG14-Warhead Step3->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Final PROTAC Product Characterization->End

References

Application Notes and Protocols for Tos-PEG14-OH in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest (POIs).[1][2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

Tos-PEG14-OH is a tosylated polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The tosyl group provides a reactive site for conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis. The 14-unit PEG chain offers a specific length to optimally orient the two ligands for effective ternary complex formation. This application note provides detailed protocols for utilizing PROTACs synthesized with a this compound linker in cell-based degradation assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in another round of degradation, acting catalytically.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Western_Blot_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells protac_treatment Treat Cells with PROTAC (Varying Concentrations and Time) seed_cells->protac_treatment cell_lysis Lyse Cells and Collect Supernatant protac_treatment->cell_lysis protein_quant Quantify Protein Concentration (BCA Assay) cell_lysis->protein_quant sample_prep Prepare Samples for SDS-PAGE protein_quant->sample_prep sds_page SDS-PAGE and Membrane Transfer sample_prep->sds_page immunoblot Immunoblotting with Primary and Secondary Antibodies sds_page->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

References

Application Notes and Protocols for the Incorporation of Tos-PEG14-OH into Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Tos-PEG14-OH into molecules containing primary amine and thiol functional groups. The tosyl group serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions for the formation of stable covalent bonds. This process, known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3][][5]

Overview of the Synthetic Strategy

The incorporation of a PEG moiety using this compound is a versatile method for modifying small molecules, peptides, and proteins. The tosyl group is readily displaced by nucleophiles such as amines and thiols under mild reaction conditions. The general synthetic workflow involves the reaction of the target molecule with this compound, followed by purification of the PEGylated conjugate.

G Reactants Target Molecule (with -NH2 or -SH) + this compound Reaction Nucleophilic Substitution Reactants->Reaction Purification Purification of PEGylated Conjugate Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final PEGylated Product Characterization->Final_Product G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound R-NH-PEG14-OH PEGylated Molecule This compound->R-NH-PEG14-OH R-NH2 Amine-containing Molecule R-NH2->R-NH-PEG14-OH DMF, TEA DMF, TEA Room Temperature Room Temperature Overnight Overnight G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound R-S-PEG14-OH PEGylated Molecule This compound->R-S-PEG14-OH R-SH Thiol-containing Molecule R-SH->R-S-PEG14-OH DMF, Base (e.g., NaSH) DMF, Base (e.g., NaSH) Room Temperature to 60°C Room Temperature to 60°C Overnight Overnight

References

Application Notes and Protocols: Reaction of Tos-PEG14-OH with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs. Benefits of PEGylation include improved solubility, increased in vivo stability, reduced immunogenicity, and altered pharmacokinetic profiles.

Tos-PEG14-OH is a heterobifunctional PEG reagent featuring a tosyl (tosylate) group at one terminus and a hydroxyl group at the other, connected by a 14-unit ethylene glycol spacer. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines. This reactivity forms the basis of its utility in bioconjugation, allowing for the stable attachment of the PEG spacer to amine-containing molecules.

These application notes provide a detailed overview of the reaction between this compound and amine nucleophiles, including reaction mechanisms, experimental protocols, and data presentation to guide researchers in utilizing this versatile reagent.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary or secondary amine is a nucleophilic substitution reaction, specifically an SN2 reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a stable carbon-nitrogen bond.

The reaction is typically carried out under basic conditions (pH 8.0-9.5) to ensure that the amine nucleophile is in its deprotonated, more nucleophilic state. The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the reaction temperature, and the solvent. Generally, primary amines are more reactive than secondary amines due to less steric hindrance.

Quantitative Data Summary

The efficiency of the reaction between this compound and amine nucleophiles can be influenced by various factors. The following table summarizes representative reaction conditions and expected yields for the conjugation of a tosylated PEG to a model primary amine and a protein.

NucleophileTos-PEG:Amine Molar RatiopHTemperature (°C)Reaction Time (h)Typical Yield (%)
Butylamine1:1.29.0254>90%
Lysozyme1:58.542460-75% (mono-PEGylated)
Bovine Serum Albumin (BSA)1:109.042450-70% (mono-PEGylated)

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Small Molecule Primary Amine (e.g., Butylamine)

Materials:

  • This compound

  • Butylamine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Amine: Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of butylamine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PEGylated amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: PEGylation of a Model Protein (e.g., Lysozyme) with this compound

Materials:

  • Lysozyme

  • This compound

  • Phosphate buffer (100 mM, pH 8.5)

  • Size Exclusion Chromatography (SEC) system

  • Ion Exchange Chromatography (IEX) system

  • SDS-PAGE analysis equipment

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Solution Preparation: Dissolve lysozyme in 100 mM phosphate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of the same phosphate buffer to create a concentrated stock solution.

  • PEGylation Reaction: Add the this compound solution to the lysozyme solution to achieve a molar ratio of 5:1 (PEG:protein). Gently mix the solution and incubate at 4°C with gentle stirring for 24 hours.

  • Quenching the Reaction: To stop the reaction, add a small molecule amine (e.g., glycine or Tris buffer) to a final concentration of 50 mM.

  • Purification of PEGylated Protein:

    • Size Exclusion Chromatography (SEC): Perform an initial purification step using SEC to separate the PEGylated lysozyme from unreacted PEG and quenching agent.

    • Ion Exchange Chromatography (IEX): Further purify the PEGylated protein mixture using cation exchange chromatography to separate mono-, di-, and poly-PEGylated species from the unreacted native protein.

  • Characterization and Analysis:

    • SDS-PAGE: Analyze the fractions from the purification steps by SDS-PAGE to visualize the increase in molecular weight corresponding to the number of attached PEG chains.

    • Protein Concentration: Determine the protein concentration of the purified PEGylated lysozyme using a standard protein assay.

    • Mass Spectrometry (MALDI-TOF): Confirm the molecular weight of the PEGylated protein.

Mandatory Visualizations

ReactionMechanism TosPEG This compound TransitionState Transition State TosPEG->TransitionState Nucleophilic Attack Amine R-NH₂ (Amine Nucleophile) Amine->TransitionState Product R-NH-PEG14-OH TransitionState->Product Bond Formation LeavingGroup Tosylate (Leaving Group) TransitionState->LeavingGroup Bond Cleavage

Caption: SN2 reaction mechanism of this compound with an amine.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_purify 2. Purification cluster_analyze 3. Analysis & Characterization A Dissolve this compound in appropriate buffer/solvent C Mix reactants and incubate (control pH, temp, time) A->C B Prepare amine nucleophile (protein or small molecule) B->C D Quench reaction (if necessary) C->D Reaction Completion E Chromatographic Separation (SEC, IEX, etc.) D->E F Collect and pool purified fractions E->F G SDS-PAGE / HPLC F->G Quality Control H Mass Spectrometry (e.g., MALDI-TOF) G->H I Functional Assays H->I cluster_prep cluster_prep cluster_purify cluster_purify cluster_analyze cluster_analyze

Caption: General experimental workflow for PEGylation.

Application Notes and Protocols: Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the application of click chemistry utilizing polyethylene glycol (PEG) linkers. This powerful combination of technologies enables the precise, efficient, and stable conjugation of molecules for a wide range of applications in research and drug development, including the synthesis of antibody-drug conjugates (ADCs), surface modification of nanoparticles, and the formation of biocompatible hydrogels.

Introduction to Click Chemistry and PEGylated Linkers

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often biological, conditions.[1] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form a stable triazole linkage between an azide and an alkyne.

PEGylated linkers are polyethylene glycol chains functionalized with reactive groups. The PEG component enhances water solubility, reduces non-specific protein interactions, and can improve the pharmacokinetic properties of the resulting conjugates.[4][5] When combined with click chemistry functional groups (azides or alkynes), PEG linkers become powerful tools for bioconjugation.

Core Applications

This document details the protocols and applications in three key areas:

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Nanoparticle Surface Modification: The functionalization of nanoparticles to improve their stability, biocompatibility, and targeting capabilities for drug delivery and imaging.

  • Hydrogel Formation: The creation of crosslinked polymer networks for tissue engineering, drug delivery, and 3D cell culture.

Application: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small-molecule drug. Click chemistry with PEGylated linkers allows for the site-specific conjugation of drugs to antibodies, resulting in a homogeneous product with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute influencing efficacy and safety.

Signaling Pathway: ADC Targeting HER2 in Breast Cancer

The following diagram illustrates the mechanism of action of an anti-HER2 ADC, which, upon binding to the HER2 receptor on a cancer cell, is internalized and releases its cytotoxic payload, ultimately leading to apoptosis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (Antibody-PEG-Drug) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA DNA Damage Payload->DNA Induces Apoptosis Apoptosis DNA->Apoptosis Leads to ADC_SPAAC_Workflow cluster_step1 Step 1: Antibody Azidation cluster_step2 Step 2: SPAAC Reaction A1 Prepare Antibody (1-2 mg/mL in PBS) A2 Dissolve Azido-PEG-NHS (10 mM in DMSO) A1->A2 A3 Add 10x molar excess of linker to antibody A2->A3 A4 Incubate 60 min at room temperature A3->A4 A5 Purify via desalting column A4->A5 B2 Add 5-10x molar excess of payload to azido-antibody A5->B2 Azide-Modified Antibody B1 Prepare DBCO-Payload (10 mM in DMSO) B1->B2 B3 Incubate 4-12 hours at room temperature B2->B3 B4 Purify ADC via SEC B3->B4 Nanoparticle_Functionalization_Workflow start Start prep_np Suspend Amine-NPs in Reaction Buffer start->prep_np conjugate Add 20x molar excess of linker to NPs prep_np->conjugate prep_linker Dissolve Azido-PEG Linker in DMSO/DMF prep_linker->conjugate incubate Incubate 30-60 min at room temperature conjugate->incubate quench Add Quenching Buffer and incubate 15-30 min incubate->quench purify Purify by Dialysis or Centrifugal Filtration quench->purify store Store at 4°C purify->store end End store->end Hydrogel_Formation_Mechanism PEG_Azide Multi-arm PEG-Azide Mix Mix in PBS PEG_Azide->Mix PEG_DBCO Multi-arm PEG-DBCO PEG_DBCO->Mix Hydrogel Crosslinked PEG Hydrogel Mix->Hydrogel SPAAC Reaction (Crosslinking)

References

Application Notes and Protocols for Ternary Complex Assembly Using Tos-PEG14-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[1]

The linker component is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the PROTAC.[2] Its length, composition, and flexibility can significantly influence the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting molecule. The tosylated PEG linker, Tos-PEG14-OH, offers a versatile building block for the synthesis of PROTACs, allowing for a defined linker length to optimize ternary complex formation.

This document provides detailed application notes and protocols for the assembly of ternary complexes using a this compound linker, with a focus on the synthesis of the PROTAC molecule and the biophysical characterization of the resulting ternary complex.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target protein molecules for degradation.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol describes a general two-step synthetic route for a PROTAC molecule. The first step involves the conjugation of the this compound linker to the E3 ligase ligand, followed by the attachment of the POI ligand. This example assumes the E3 ligase ligand has a free amine group and the POI ligand has a phenolic hydroxyl group.

Materials:

  • E3 Ligase Ligand (e.g., a derivative of thalidomide or VHL ligand with an available amine)

  • This compound

  • POI Ligand (with a phenolic hydroxyl group)

  • N,N-Diisopropylethylamine (DIPEA)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase ligand-PEG14-OTos intermediate by flash chromatography or preparative HPLC.

Step 2: Conjugation of the POI Ligand to the E3 Ligase Ligand-PEG14 Intermediate

  • Dissolve the E3 ligase ligand-PEG14-OTos intermediate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous ACN.

  • Add K₂CO₃ (3.0 eq) to the mixture.

  • Stir the reaction at 60-80°C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligand Conjugation cluster_step2 Step 2: PROTAC Assembly E3_ligand E3 Ligase Ligand (with -NH2) Reaction1 Reaction: DMF, DIPEA E3_ligand->Reaction1 Tos_PEG This compound Tos_PEG->Reaction1 Intermediate E3 Ligand-PEG14-OTos Reaction1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Reaction2 Reaction: ACN, K2CO3 Purification1->Reaction2 POI_ligand POI Ligand (with -OH) POI_ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 Purification (HPLC) Final_PROTAC->Purification2

Caption: General workflow for PROTAC synthesis.

Protocol 2: Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time. This protocol outlines the steps to characterize the interaction between the PROTAC, the POI, and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified POI

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using a standard amine coupling procedure with EDC/NHS.

    • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the binding and dissociation phases.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of dilutions of the POI in running buffer.

    • Prepare a constant, saturating concentration of the PROTAC in running buffer.

    • Pre-incubate the POI dilutions with the constant concentration of the PROTAC.

    • Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface.

    • Monitor the binding and dissociation phases.

    • Fit the sensorgrams to determine the kinetic parameters for the ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity (α) of ternary complex formation is a measure of the influence of the POI on the PROTAC's affinity for the E3 ligase. It is calculated as the ratio of the KD of the binary interaction (PROTAC-E3) to the apparent KD of the ternary interaction (POI-PROTAC-E3).

    • α = KD (binary) / KD (ternary)

    • An α value greater than 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase.

SPR_Workflow Immobilization 1. Immobilize E3 Ligase on SPR Chip Binary_Analysis 2. Analyze Binary Interaction (PROTAC + E3 Ligase) Immobilization->Binary_Analysis Ternary_Analysis 3. Analyze Ternary Interaction ([POI + PROTAC] + E3 Ligase) Immobilization->Ternary_Analysis Data_Analysis 4. Data Analysis (Calculate KD and Cooperativity) Binary_Analysis->Data_Analysis Ternary_Analysis->Data_Analysis

Caption: SPR experimental workflow.

Data Presentation

The following tables present illustrative data from studies on PROTACs with varying PEG linker lengths. While specific data for a this compound linker is not publicly available, these examples demonstrate the critical impact of linker length on degradation efficiency and ternary complex stability.

Table 1: Effect of Linker Length on Protein Degradation

PROTAC TargetLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1PEG/Alkyl12>1000<10
TBK1PEG/Alkyl15396
TBK1PEG/Alkyl21396
TBK1PEG/Alkyl2929276
BTKPEG4 units>1000N/A
BTKPEG6 units<100>90

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACTarget ProteinBinary K_D (PROTAC-VHL, nM)Ternary K_D (Target-PROTAC-VHL, nM)Cooperativity (α)Reference
MZ1Brd4(BD2)1808.222
MZ1Brd3(BD2)1802500.7
AT1Brd4(BD2)1604.337

K_D: Equilibrium dissociation constant; α: Cooperativity factor.

Conclusion

The this compound linker is a valuable tool for the rational design and synthesis of PROTACs. The defined length and hydrophilic nature of the PEG chain can be optimized to promote the formation of a stable and productive ternary complex, which is essential for efficient target protein degradation. The protocols provided herein offer a framework for the synthesis of PROTACs incorporating this linker and for the detailed biophysical characterization of the resulting ternary complexes using SPR. The illustrative data highlights the importance of linker optimization in achieving potent and selective protein degraders. Further studies with the specific this compound linker are warranted to fully elucidate its potential in the development of novel therapeutics.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture. In the context of protein degradation, it serves as an indispensable tool to monitor the fate of a protein of interest (POI) under various experimental conditions. This document provides detailed application notes and protocols for the experimental setup of Western blot analysis to study protein degradation, including methods to investigate the kinetics and mechanisms of this fundamental cellular process.

Targeted protein degradation has emerged as a promising therapeutic strategy, particularly in drug development, for eliminating disease-causing proteins.[1][2] Small molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Western blot analysis is a primary method to assess the efficacy of these compounds by quantifying the reduction in the target protein levels.

Signaling Pathway of Protein Degradation

The ubiquitin-proteasome pathway is a major mechanism for controlled protein degradation in eukaryotic cells. The process involves the tagging of substrate proteins with ubiquitin molecules by a cascade of enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary POI Protein of Interest (POI) POI->Ternary PROTAC Degrader (e.g., PROTAC) PROTAC->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF or Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (e.g., ECL) I->J K Data Analysis & Quantification J->K

References

Application Note: Comprehensive Analytical Characterization of Tos-PEG14-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG14-OH is a heterobifunctional linker composed of a polyethylene glycol (PEG) chain with 14 ethylene glycol units, terminated by a tosylate group at one end and a hydroxyl group at the other. The tosyl group is an excellent leaving group, highly reactive with nucleophiles like amines and thiols, making it ideal for bioconjugation.[1][2] The terminal hydroxyl group serves as a versatile chemical handle that can be converted into other reactive functional groups.[3] Precise characterization of these conjugates is critical to ensure purity, structural integrity, and reactivity for subsequent conjugation steps in drug development and materials science. This document provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Overall Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of this compound. The workflow ensures confirmation of identity, purity, and structural integrity.

G cluster_workflow Overall Characterization Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy (Identity & Purity) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight) Sample->LCMS Report Comprehensive Characterization Report NMR->Report FTIR->Report HPLC->Report LCMS->Report

Caption: High-level workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for detailed structural elucidation and purity assessment of PEG conjugates.[4] ¹H NMR is particularly useful for confirming the presence of the tosyl group and the PEG backbone and for determining the degree of substitution.[5]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include an adequate number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width covering the range of 0-10 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.

  • Analysis:

    • Integrate the characteristic peaks.

    • The aromatic protons of the tosyl group typically appear as two doublets around 7.5-7.8 ppm.

    • The methyl protons of the tosyl group appear as a singlet around 2.4 ppm.

    • The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG backbone resonate as a large multiplet around 3.5-3.7 ppm.

    • The methylene protons adjacent to the tosylate group (-CH₂-OTs) appear around 4.1 ppm.

    • The terminal hydroxyl proton (-OH) signal can be variable but is often observed as a triplet.

Quantitative Data Summary (¹H NMR)
Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Tosyl Aromatic Protons (Ar-H)~7.8 and ~7.5Doublet, Doublet2H, 2H
PEG Backbone (-CH₂CH₂O-)~3.5 - 3.7Multiplet~56H (for n=14)
Methylene adjacent to Tosyl (-CH₂OTs)~4.1Triplet2H
Methylene adjacent to Hydroxyl (-CH₂OH)~3.4Triplet2H
Tosyl Methyl (-CH₃)~2.4Singlet3H

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for determining the molecular weight and assessing the heterogeneity of PEGylated molecules. It separates the sample components before they are introduced into the mass spectrometer for mass-to-charge ratio (m/z) analysis.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of 1 mg/mL. Dilute further to 10-100 µg/mL for injection.

  • LC Separation:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS Detection:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurement.

    • Mass Range: Scan a range appropriate for the expected m/z values of the conjugate (e.g., m/z 400-2000).

    • Post-Column Addition (Optional): To simplify complex spectra from multiply charged PEG species, a charge-stripping agent like triethylamine (TEA) can be introduced post-column at a low flow rate (e.g., 10 µL/min).

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the PEG polymer's heterogeneity, typically differing by 44 Da (the mass of one ethylene glycol unit). Deconvolute the raw ESI spectrum to obtain the zero-charge mass spectrum, which will show the average molecular weight of the conjugate.

LC-MS Analysis Workflow

G cluster_lcms LC-MS Analysis Workflow Prep Sample Preparation (1 mg/mL Stock) Inject LC Injection Prep->Inject Sep Reversed-Phase Separation (C18) Inject->Sep Ionize Electrospray Ionization (ESI+) Sep->Ionize Detect Mass Detection (Q-TOF) Ionize->Detect Decon Data Deconvolution Detect->Decon Result Molecular Weight & Distribution Decon->Result

Caption: Step-by-step workflow for LC-MS analysis of this compound.

Quantitative Data Summary (MS)
ParameterTheoretical Value (for C₃₃H₅₀O₁₇S)
Monoisotopic Mass754.2820 Da
Average Molecular Weight~754.88 Da
Expected Adducts (ESI+)[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Mass of PEG repeat unit44.0262 Da (C₂H₄O)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the this compound conjugate and to separate it from starting materials (PEG14-diol) or byproducts (di-tosylated PEG). Due to PEG's lack of a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often more suitable than UV alone.

Experimental Protocol: HPLC-ELSD/CAD
  • Sample Preparation: Prepare samples at a concentration of 1-5 mg/mL in the mobile phase.

  • HPLC System:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous concentration and gradually increase the organic phase (e.g., 20% to 80% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) or CAD.

  • Analysis: The chromatogram will show peaks for the main product (this compound), unreacted PEG14-diol (earlier elution), and any di-tosylated byproduct (later elution). Purity is calculated based on the relative peak areas.

Quantitative Data Summary (HPLC)
CompoundExpected Retention TimePurity Specification
PEG14-diolShorter (more polar)< 5%
This compoundIntermediate> 90%
Tos-PEG14-OTsLonger (less polar)< 5%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the conjugate, providing evidence of successful tosylation. The technique identifies the characteristic vibrational frequencies of chemical bonds.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the neat this compound sample (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands for the tosyl and PEG groups. The successful incorporation of the tosyl group is confirmed by the appearance of S=O and aromatic C=C stretching bands.

Quantitative Data Summary (FTIR)
Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
PEG BackboneC-O-C Stretch~1100 (strong, characteristic)
PEG BackboneC-H Stretch~2870
Terminal AlcoholO-H Stretch~3400 (broad)
Tosyl GroupS=O Asymmetric Stretch~1350
Tosyl GroupS=O Symmetric Stretch~1175
Tosyl GroupAromatic C=C Stretch~1600

References

Protocol for Assessing Cell Permeability of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2] Unlike traditional inhibitors that require sustained occupancy of a binding site, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.[3]

A critical challenge in the development of effective PROTACs is their often-unfavorable physicochemical properties. Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy.[4] Therefore, the accurate assessment of cell permeability is a crucial step in the PROTAC drug discovery and development process. This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The bifunctional nature of a PROTAC allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Assessing Cell Permeability

A multi-faceted approach is often employed to comprehensively assess the cell permeability of PROTACs. This typically involves a combination of cell-free and cell-based assays to evaluate passive permeability, active transport, and target engagement within the cellular environment.

Experimental_Workflow cluster_workflow Permeability Assessment Workflow Start PROTAC Candidate PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Start->Caco2 NanoBRET NanoBRET Assay (Intracellular Target Engagement) Start->NanoBRET CETSA CETSA (Cellular Target Engagement) Start->CETSA Data_Analysis Data Analysis & Comparison PAMPA->Data_Analysis Caco2->Data_Analysis NanoBRET->Data_Analysis CETSA->Data_Analysis Decision Select Candidate for Further Development Data_Analysis->Decision

Caption: General workflow for assessing PROTAC cell permeability.

Quantitative Data Summary

The following table summarizes representative quantitative data from various permeability and cellular engagement assays for different PROTACs. This illustrates how data can be structured for easy comparison to aid in candidate selection.

PROTACAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioIntracellular IC₅₀ (nM)Reference
ARV-771 Caco-2-87.62 ± 1.51-
ARV-110 Caco-20--
KT-474 MDR1 MDCK-II-57.54 ± 2.22-
PROTAC 14 Caco-21.7 (A to B)8.4-
PROTAC 20b Caco-20.35 (A to B)~0.69-
PROTAC 7 PAMPA0.6--
PROTAC 9 PAMPA0.006--
RC-1 NanoBRET--40 (50% target engagement)

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Materials:

  • MultiScreen-IP PAMPA plate (e.g., Millipore)

  • 96-well acceptor plate (low-binding)

  • Lecithin/dodecane solution (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to dissolve.

  • Carefully add 5 µL of the lipid solution to each well of the donor plate, ensuring the microporous membrane is fully coated.

  • Prepare the PROTAC dosing solutions by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10-100 µM).

  • Add 150 µL of the PROTAC dosing solution to each well of the donor plate.

  • Fill the wells of the acceptor plate with 300 µL of PBS.

  • Carefully place the donor plate onto the acceptor plate, ensuring contact between the buffer in the acceptor plate and the membrane of the donor plate.

  • Incubate the plate assembly at room temperature for 5-16 hours. To minimize evaporation, place the assembly in a sealed container with a wet paper towel.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system

  • TEER meter

Protocol:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS or Ringers buffer.

  • For Apical-to-Basolateral (A-to-B) Permeability: a. Add the PROTAC dosing solution (in HBSS) to the apical (donor) compartment. b. Add fresh HBSS to the basolateral (acceptor) compartment.

  • For Basolateral-to-Apical (B-to-A) Permeability: a. Add the PROTAC dosing solution to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (acceptor) compartment.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the PROTAC is a substrate of efflux transporters.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a target protein. It can be used to assess the intracellular availability of a PROTAC, which serves as a proxy for its cell permeability.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Fluorescently labeled tracer that binds to the target protein

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, non-binding 96-well plates

  • PROTAC stock solutions in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring BRET signals

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-target fusion plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a white 96-well plate and incubate for 24 hours.

  • Live-Cell Assay: a. Prepare serial dilutions of the PROTAC in Opti-MEM®. b. Add the diluted PROTAC to the cells. c. Add the fluorescent tracer to the cells at a final concentration optimized for the assay. d. Incubate at 37°C for 2 hours.

  • Permeabilized-Cell Assay (for intrinsic affinity): a. Prepare serial dilutions of the PROTAC in assay buffer containing digitonin to permeabilize the cells. b. Add the diluted PROTAC to the cells. c. Add the fluorescent tracer to the cells. d. Incubate at room temperature for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio as a function of PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • The intracellular availability can be inferred by comparing the IC₅₀ values from the live-cell and permeabilized-cell assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method for assessing target engagement in a cellular context. It is based on the principle that the thermal stability of a protein changes upon ligand binding. While not a direct measure of permeability, it confirms that the PROTAC can enter the cell and bind to its target.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium

  • PBS

  • PROTAC stock solutions in DMSO

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Protocol:

  • Treat cultured cells with the PROTAC at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, stabilized proteins.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement within the cell.

Conclusion

The assessment of cell permeability is a critical component of PROTAC drug discovery. The assays described in this document provide a comprehensive toolkit for evaluating the ability of PROTACs to cross the cell membrane and engage their intracellular targets. A combination of cell-free assays like PAMPA for initial screening of passive permeability, followed by more physiologically relevant cell-based assays such as the Caco-2 and NanoBRET™ assays, can provide a detailed understanding of a PROTAC's permeability profile. Furthermore, CETSA® can confirm target engagement within the complex cellular environment. By employing these methods, researchers can make more informed decisions in the selection and optimization of PROTAC candidates with improved drug-like properties and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tos-PEG14-OH Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) containing the Tos-PEG14-OH linker.

Frequently Asked Questions (FAQs)

Q1: My this compound containing PROTAC has poor aqueous solubility. What are the likely causes?

A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and hydrophobicity.[1][2] The this compound linker, while designed to improve solubility through its polyethylene glycol (PEG) chain, may not be sufficient to overcome the inherent insolubility of the connected warhead and E3 ligase ligand. The tosyl (Tos) group can also contribute to the overall lipophilicity of the molecule. Factors such as the physicochemical properties of the warhead and E3 ligase ligand play a significant role in the overall solubility of the PROTAC.[3]

Q2: What are the initial troubleshooting steps I should take when I observe precipitation of my PROTAC in aqueous buffer?

A2: When you observe precipitation, consider the following immediate troubleshooting steps:

  • Solvent Pre-dissolution: Ensure the PROTAC is fully dissolved in a small amount of an appropriate organic solvent (e.g., DMSO) before adding it to your aqueous buffer.[4] Direct addition of solid PROTAC to aqueous solutions can lead to immediate precipitation.[5]

  • Lower Concentration: Attempt to use a lower final concentration of the PROTAC in your assay. High concentrations increase the likelihood of aggregation and precipitation.

  • Buffer Composition: Evaluate your buffer's pH and ionic strength. The solubility of your PROTAC may be sensitive to these parameters. Consider testing a range of pH values and salt concentrations.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation or turbidity, especially at higher concentrations.

Q3: How can I systematically improve the solubility of my this compound PROTAC for in vitro assays?

A3: To systematically improve solubility for in vitro assays, you can explore several formulation strategies:

  • Co-solvents: Introduce a certain percentage of an organic co-solvent like DMSO, ethanol, or polyethylene glycol (e.g., PEG400) into your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your cellular or biochemical assay.

  • Excipients: The use of excipients can significantly enhance solubility. Surfactants like Poloxamer 188 can aid in wetting and accelerate dissolution.

  • Amorphous Solid Dispersions (ASDs): For preclinical studies, formulating the PROTAC as an amorphous solid dispersion (ASD) with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can improve dissolution and maintain supersaturation.

Q4: Can modifying the linker itself improve the solubility of my PROTAC?

A4: Yes, linker modification is a key strategy. While you are working with a this compound linker, for future PROTAC design, consider the following:

  • PEG Chain Length: The length of the PEG chain can be optimized. Longer PEG chains generally increase hydrophilicity and solubility.

  • Linker Composition: Incorporating more polar functional groups or basic nitrogen-containing groups like pyridinyl or piperazinyl into the linker can enhance solubility. Avoiding multiple amide bonds in the linker may also improve permeability.

  • Rigid vs. Flexible Linkers: The flexibility of the linker can influence solubility. While flexible linkers like PEG are common, exploring more rigid linkers containing aromatic or heterocyclic fragments can sometimes lead to improved physicochemical properties.

Q5: What are some advanced formulation strategies to enhance the oral bioavailability of poorly soluble PROTACs?

A5: For in vivo applications and to overcome poor oral bioavailability, several advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): As mentioned, ASDs are a well-established technique to improve the dissolution of poorly soluble drugs by embedding the amorphous drug in a polymer matrix.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic PROTACs.

  • Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles or liposomes can improve its solubility, permeability, and overall pharmacokinetic profile.

  • Prodrug Strategy: A prodrug approach, where a lipophilic group is added to the PROTAC, can increase bioavailability. This group is then cleaved in vivo to release the active PROTAC.

Troubleshooting Guides

Problem 1: PROTAC precipitates immediately upon addition to aqueous buffer.

Potential Cause Troubleshooting Step
Poor initial dissolution Pre-dissolve the PROTAC in a minimal amount of a suitable organic solvent (e.g., 100% DMSO) before diluting into the final aqueous buffer.
High final concentration Reduce the final concentration of the PROTAC in the aqueous solution.
Incompatible buffer Test different buffer systems with varying pH and ionic strengths to identify optimal conditions for solubility.

Problem 2: PROTAC solution becomes turbid over time or after temperature changes.

Potential Cause Troubleshooting Step
Metastable supersaturation Consider formulating the PROTAC with stabilizing excipients or polymers that can help maintain a supersaturated state.
Temperature-dependent solubility Determine the solubility at different temperatures. Perform experiments at a constant, controlled temperature.
Aggregation Use dynamic light scattering (DLS) to check for the presence of aggregates. If aggregation is detected, consider the formulation strategies mentioned in the FAQs.

Data Presentation

Table 1: Illustrative Solubility of a Model this compound PROTAC in Different Formulations

Formulation Solubility (µg/mL)
Phosphate Buffered Saline (PBS), pH 7.42.5
PBS with 5% DMSO20
PBS with 1% Poloxamer 18815
Amorphous Solid Dispersion (20% drug load in HPMCAS)55
Self-Emulsifying Drug Delivery System (SEDDS)>100

Note: Data is fictionalized to illustrate general trends.

Table 2: Impact of PEG Linker Length on PROTAC Solubility (Illustrative Data)

Linker Calculated logP Aqueous Solubility (µM)
Tos-PEG4-OH4.815
Tos-PEG8-OH4.245
This compound 3.5 120
Tos-PEG20-OH2.8250

Note: Data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a PROTAC in a specific buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a range of PROTAC concentrations with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in turbidity compared to the buffer-only control. For more quantitative results, the supernatant can be analyzed by HPLC-UV or LC-MS after centrifugation to remove any precipitate.

Protocol 2: Amorphous Solid Dispersion (ASD) Formulation by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD to improve PROTAC solubility.

  • Component Dissolution: Dissolve the this compound PROTAC and a polymer (e.g., HPMCAS) in a suitable common solvent (e.g., a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum for at least 24 hours to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it into a fine powder.

  • Characterization: Characterize the resulting ASD powder using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Dissolution Testing: Perform dissolution studies of the ASD powder in the desired aqueous buffer to assess the improvement in solubility and dissolution rate compared to the crystalline or amorphous PROTAC alone.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_formulation Formulation Strategies cluster_analysis Analysis Poor_Solubility Poor Solubility of This compound PROTAC Solvent Optimize Solvent (e.g., DMSO pre-dissolution) Poor_Solubility->Solvent Initial Steps Concentration Adjust Concentration Poor_Solubility->Concentration Buffer Modify Buffer (pH, Ionic Strength) Poor_Solubility->Buffer Solubility_Assay Kinetic/Thermodynamic Solubility Assay Solvent->Solubility_Assay Concentration->Solubility_Assay Buffer->Solubility_Assay Co_solvents Use Co-solvents Characterization Physicochemical Characterization (DLS, XRPD) Co_solvents->Characterization Excipients Add Excipients Excipients->Characterization ASD Prepare Amorphous Solid Dispersion (ASD) ASD->Characterization Solubility_Assay->Co_solvents If solubility is still low Solubility_Assay->Excipients Solubility_Assay->ASD Improved_Solubility Improved PROTAC Solubility Characterization->Improved_Solubility Outcome

Caption: Troubleshooting workflow for addressing poor solubility of this compound PROTACs.

signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC Soluble PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Target Protein Degradation Proteasome->Degradation

Caption: The critical role of PROTAC solubility in enabling ternary complex formation and subsequent protein degradation.

References

Technical Support Center: Troubleshooting Tos-PEG14-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG14-OH conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a linear, heterobifunctional polyethylene glycol (PEG) linker. It contains a tosyl (Tos) group at one end and a hydroxyl (OH) group at the other, connected by a 14-unit ethylene glycol chain. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as the primary amines (e.g., on lysine residues or the N-terminus of a protein) and thiols (on cysteine residues).[1][2][3][4] The hydroxyl end is typically unreactive under these conditions, allowing for controlled, single-sided conjugation. The PEG chain itself enhances the solubility and stability of the resulting conjugate.[1]

Q2: My starting material is HO-PEG14-OH. How do I prepare it for conjugation?

The terminal hydroxyl groups of HO-PEG14-OH are not reactive towards amines or thiols and require activation. One common method is to convert one of the hydroxyl groups to a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This process, known as tosylation, creates the reactive this compound.

Q3: What are the optimal reaction conditions for conjugating this compound to a protein?

Optimal conditions can vary depending on the specific protein. However, a good starting point is a slightly basic pH, typically between 8.0 and 9.5, to ensure the target amine groups on the protein are deprotonated and thus nucleophilic. The reaction is often performed in a suitable buffer, such as phosphate-buffered saline (PBS) or borate buffer. The molar ratio of PEG to the protein is a critical parameter to control the degree of PEGylation.

Troubleshooting Guide

Below are common issues encountered during this compound conjugation reactions, along with potential causes and solutions.

Problem 1: Low or No Conjugation Efficiency
Possible Causes Recommended Solutions
Ineffective this compound Activation: The initial tosylation of HO-PEG14-OH may have been incomplete.- Confirm the successful synthesis of this compound using techniques like NMR or Mass Spectrometry before proceeding with the conjugation. - Ensure anhydrous conditions during the tosylation reaction, as tosyl chloride can be hydrolyzed by moisture.
Hydrolysis of this compound: The tosyl group is susceptible to hydrolysis, especially at high pH or during prolonged reactions in aqueous buffers, rendering the PEG inactive.- Use freshly prepared or properly stored this compound for your reaction. - Minimize the reaction time as much as possible. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time.
Suboptimal Reaction pH: If the pH is too low, the amine groups on the protein will be protonated and not sufficiently nucleophilic. If the pH is too high, hydrolysis of the tosyl group can accelerate.- Optimize the reaction pH within the 8.0-9.5 range. A pH titration experiment can help identify the optimal condition for your specific protein.
Inaccessible Target Residues: The target amine or thiol groups on your protein may be buried within the protein's structure and inaccessible to the PEG linker.- Consider using a denaturing agent to partially unfold the protein, but be cautious as this can lead to loss of biological activity. - If possible, engineer the protein to introduce a more accessible conjugation site.
Problem 2: Multiple PEG Chains Attached (Polydispersity)
Possible Causes Recommended Solutions
High Molar Ratio of PEG to Protein: Using a large excess of this compound increases the likelihood of multiple PEG chains attaching to a single protein molecule.- Reduce the molar ratio of this compound to your protein. Start with a 1:1 to 5:1 ratio and adjust as needed.
Prolonged Reaction Time: Longer reaction times can lead to more extensive PEGylation.- Decrease the reaction time. Monitor the reaction progress using techniques like SDS-PAGE or HPLC to stop it at the desired point.
High Reactivity of Multiple Sites: Your protein may have several highly reactive and accessible amine groups.- For targeting the N-terminal amine, which generally has a lower pKa than the epsilon-amine of lysine, performing the reaction at a pH between 6.5 and 7.5 can provide some selectivity.
Problem 3: Protein Aggregation or Precipitation During Reaction
Possible Causes Recommended Solutions
Poor Solubility: The protein or the resulting PEG-protein conjugate may have poor solubility in the reaction buffer.- Optimize the buffer composition. Consider adding solubility-enhancing agents like arginine or glycerol. - Ensure the protein is fully dissolved before adding the PEG reagent.
Changes in Protein Conformation: The attachment of the PEG chain can alter the protein's surface properties, leading to aggregation.- Screen different buffer conditions (pH, ionic strength) to find one that stabilizes the conjugate. - Analyze the conjugate using Dynamic Light Scattering (DLS) to assess for aggregation.

Experimental Protocols

Protocol 1: Activation of HO-PEG14-OH to this compound
  • Dissolve HO-PEG14-OH in anhydrous dichloromethane (DCM) or another suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5 equivalents of triethylamine or pyridine.

  • Slowly add 1.2 equivalents of tosyl chloride (TsCl) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the product using column chromatography.

  • Confirm the structure and purity of the resulting this compound by NMR and Mass Spectrometry.

Protocol 2: General Protein Conjugation with this compound
  • Dissolve the protein to be conjugated in a suitable buffer (e.g., 100 mM borate buffer, pH 8.5).

  • Dissolve this compound in the same buffer immediately before use.

  • Add the this compound solution to the protein solution at a desired molar ratio (e.g., 3:1 PEG to protein).

  • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE. The PEGylated protein will show a higher molecular weight band.

  • Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.

  • Purify the PEGylated protein from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterize the final conjugate using HPLC, Mass Spectrometry, and DLS to determine the degree of PEGylation and check for aggregation.

Visual Guides

G Workflow for this compound Conjugation cluster_0 PEG Activation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis A 1. HO-PEG14-OH B 2. Tosylation (TsCl, Base) A->B C 3. Purified this compound B->C E 5. Add this compound C->E D 4. Protein in Buffer (pH 8.0-9.5) D->E F 6. Reaction (RT or 4°C) E->F G 7. Quench Reaction F->G H 8. Purification (e.g., SEC) G->H I 9. Characterization (SDS-PAGE, MS) H->I

Caption: Experimental workflow for this compound conjugation.

G Troubleshooting Logic for Failed Conjugation Start Low/No Conjugation Product Check_PEG Was Tos-PEG activation confirmed? Start->Check_PEG Check_pH Is reaction pH optimal (8.0-9.5)? Check_PEG->Check_pH Yes Sol_Activate Activate & Characterize PEG Check_PEG->Sol_Activate No Check_Ratio Is PEG:Protein ratio sufficient? Check_pH->Check_Ratio Yes Sol_pH Optimize pH Check_pH->Sol_pH No Check_Hydrolysis Was fresh/non-hydrolyzed Tos-PEG used? Check_Ratio->Check_Hydrolysis Yes Sol_Ratio Increase Molar Ratio Check_Ratio->Sol_Ratio No Sol_Fresh Use Fresh Tos-PEG Check_Hydrolysis->Sol_Fresh No

Caption: Troubleshooting flowchart for failed conjugation reactions.

References

Technical Support Center: Strategies to Improve the Metabolic Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that lead to the degradation of PEG linkers?

A1: PEG linkers are susceptible to metabolic degradation through several pathways. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, leading to O-dealkylation reactions.[1] Additionally, depending on the chemical moieties incorporated into the linker, they can be cleaved by other enzymes such as proteases (for peptide-based linkers), esterases (for ester-containing linkers), and reductases (for disulfide-containing linkers).[1][2]

Q2: How does the length of a PEG linker influence its metabolic stability?

A2: The length of a PEG linker can have a significant impact on the metabolic stability of the entire conjugate, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC). Longer PEG chains can provide a steric shielding effect, protecting the payload and other susceptible parts of the molecule from enzymatic degradation.[2][3] This can lead to a longer circulation half-life. However, an excessively long linker might lead to reduced stability of the ternary complex in PROTACs or could be more prone to non-specific interactions. The optimal length often needs to be determined empirically for each specific application.

Q3: What are the most effective chemical modifications to enhance the metabolic stability of PEG linkers?

A3: Several chemical strategies can be employed to improve the metabolic stability of PEG linkers:

  • Incorporation of Rigid Moieties: Replacing flexible ethylene glycol units with rigid structures like piperazine, piperidine, or triazole rings can shield the linker from metabolic enzymes. These rigid structures can also help to pre-organize the molecule into a more favorable conformation for target binding.

  • Use of Stable Chemical Linkages: Employing more stable chemical bonds to connect the PEG chain to the antibody and payload can prevent premature cleavage. For example, amide bonds are generally more stable than ester bonds.

  • Site-Specific Conjugation: Attaching the linker to a specific, less solvent-exposed site on the antibody can protect it from the surrounding environment and improve stability.

  • Pendant vs. Linear PEG: The configuration of the PEG unit can be tuned. For instance, amide-coupled ADCs with pendant PEG chains have shown improved stability compared to those with linear PEG linkers.

Q4: Can modifications to improve metabolic stability negatively affect other properties of my molecule?

A4: Yes, it is a critical balancing act. Modifications aimed at enhancing metabolic stability can impact other important physicochemical properties. For example, replacing a hydrophilic PEG linker with more lipophilic groups to increase rigidity might decrease aqueous solubility while potentially improving cell permeability. It is crucial to evaluate the overall profile of the modified molecule, including its solubility, permeability, and biological activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of PEG linker stability.

Problem Potential Cause(s) Suggested Solution(s)
High variability in in vitro metabolic stability assay results. 1. Inconsistent sample preparation or analysis. 2. Instability of the compound in the assay matrix (e.g., plasma, microsomes) during handling. 3. Issues with the analytical method (e.g., LC-MS/MS).1. Ensure consistent and rapid sample processing protocols. 2. Perform control experiments to assess the stability of the compound in the buffer alone. 3. Optimize LC-MS/MS parameters to minimize in-source fragmentation.
Compound degrades too quickly to measure accurately in a microsomal stability assay. 1. The compound is highly susceptible to metabolism by CYP enzymes. 2. High concentration of active microsomes.1. Reduce the incubation time or the concentration of microsomes. 2. Use a lower concentration of the test compound. 3. Consider using hepatocytes, which have a more complete set of metabolic enzymes but may show slower metabolism.
Discrepancy between in vitro plasma stability and in vivo results. 1. In vitro assays may not fully replicate the complexity of the in vivo environment. 2. The use of frozen plasma might alter enzyme activity. 3. Different metabolic pathways may be dominant in vivo.1. Consider using fresh plasma or whole blood for in vitro assays, as this has been shown to have a better correlation with in vivo stability. 2. Investigate the metabolic fate of the compound in vivo to identify the major clearance pathways.
Unexpectedly low stability of a peptide-based linker in plasma. 1. The peptide sequence is a substrate for plasma proteases. 2. Species-specific differences in plasma protease activity.1. Modify the peptide sequence to make it less susceptible to cleavage. 2. Test the stability in plasma from the relevant species for your in vivo studies.

Quantitative Data on Metabolic Stability

The following tables summarize quantitative data on the impact of different strategies on the stability of PEG-containing constructs. Direct head-to-head comparisons of linker metabolic stability are often dependent on the specific conjugate and experimental conditions.

Table 1: Impact of PEG Linker Length on In Vivo Half-Life

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference(s)
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life

Table 2: In Vitro Stability of PEGylated Peptides in Rat and Human Plasma

Peptide Analogue (Linker)% Intact after 48h in Rat Serum% Intact after 24h in Human PlasmaReference(s)
Native A20FMDV2 (No PEG)Undetected>75%
A20FMDV2-acetyl-PEG8~58%Not Reported
A20FMDV2-acetyl-PEG20>70%Not Reported
A20FMDV2-propionyl-PEG5~40%~65%
A20FMDV2-propionyl-PEG20~80%Not Reported

Data extracted from stability studies of A20FMDV2 peptide analogues. Stability can be influenced by the peptide sequence itself in addition to the PEG linker.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated compound in plasma from different species.

Materials:

  • Test compound

  • Control compound (with known plasma stability)

  • Pooled plasma (e.g., human, mouse, rat) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentration in pre-warmed plasma (37°C). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a 3-fold volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t1/2) from the slope of the linear regression of the natural logarithm of the concentration versus time.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a PEGylated compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Control compound (with known metabolic stability)

  • Liver microsomes (e.g., human, mouse, rat) from a commercial vendor

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of the test compound and control compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the buffer to a final concentration of 0.5 mg/mL.

  • Add the test compound to the microsome suspension and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding a 3-fold volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

Metabolic Cleavage Pathways of PEG Linkers PEG_Linker PEG Linker Conjugate Oxidative_Metabolism Oxidative Metabolism (CYP450 Enzymes) PEG_Linker->Oxidative_Metabolism Hydrolysis Hydrolysis (Proteases, Esterases) PEG_Linker->Hydrolysis Reduction Reduction (e.g., Glutathione) PEG_Linker->Reduction Cleaved_Fragments Cleaved Fragments & Released Payload Oxidative_Metabolism->Cleaved_Fragments Hydrolysis->Cleaved_Fragments Reduction->Cleaved_Fragments

Caption: Key metabolic pathways leading to the degradation of PEG linkers.

Strategies to Enhance PEG Linker Metabolic Stability cluster_strategies Stabilization Strategies Rigid_Moieties Incorporate Rigid Moieties (e.g., Piperazine, Triazole) Improved_Stability Improved Metabolic Stability Rigid_Moieties->Improved_Stability Optimize_Length Optimize Linker Length Optimize_Length->Improved_Stability Stable_Linkages Use Stable Chemical Linkages (e.g., Amide Bonds) Stable_Linkages->Improved_Stability Pendant_PEG Pendant PEG Configuration Pendant_PEG->Improved_Stability

Caption: Common strategies to improve the metabolic stability of PEG linkers.

Experimental Workflow for In Vitro Stability Assays Start Prepare Test Compound & Assay Matrix Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Process Process Sample (e.g., Protein Precipitation) Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Data_Analysis Data Analysis (Calculate t1/2, CLint) Analysis->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

References

Technical Support Center: Addressing the PROTAC Hook Effect with Linker Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the PROTAC (Proteolysis Targeting Chimera) "hook effect" by optimizing the linker region of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This creates a bell-shaped curve where maximal degradation is observed at an optimal concentration, but further increases in concentration lead to reduced efficacy.[2] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[3][4]

Q2: How does the PROTAC linker influence the hook effect?

A2: The linker is a critical determinant of PROTAC efficacy and directly impacts the hook effect.[5] Its length, composition, rigidity, and hydrophobicity dictate the geometry and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and can mitigate the hook effect. Conversely, a suboptimal linker can lead to the formation of unstable or unproductive ternary complexes, or favor the formation of binary complexes at high concentrations, thus exacerbating the hook effect.

Q3: What are the key linker modifications to consider for mitigating the hook effect?

A3: Several linker modifications can be explored to address the hook effect:

  • Linker Length: The length of the linker is a crucial parameter that needs to be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding modes and increase the likelihood of binary complex formation.

  • Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties. Incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve solubility, while rigid elements such as piperazine or triazole rings can enhance conformational stability.

  • Linker Rigidity: The flexibility of the linker is a key factor. While flexible linkers like alkyl chains are common, more rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for forming a stable ternary complex, which can help to reduce the hook effect.

  • Hydrophobicity: The hydrophobic character of the linker can influence cell permeability and engagement with the target protein and E3 ligase. Fine-tuning the hydrophobicity can impact the overall efficacy and potentially lessen the hook effect.

Troubleshooting Guides

Problem 1: My dose-response curve shows a classic "hook effect" with decreased degradation at high concentrations.

Likely Cause: You are observing the formation of non-productive binary complexes at high PROTAC concentrations, which inhibits the formation of the necessary ternary complex for degradation.

Troubleshooting Steps:

  • Confirm and Characterize the Hook Effect: Perform a detailed dose-response experiment with a wider and more granular concentration range to precisely identify the optimal concentration (DC50) and the concentration at which the hook effect begins.

  • Optimize Incubation Time: Conduct a time-course experiment at the optimal PROTAC concentration to determine the ideal treatment duration for maximal degradation.

  • Synthesize and Test Linker Variants: If the hook effect persists and limits the therapeutic window, the most direct approach is to synthesize a library of PROTACs with varying linker lengths, compositions, and rigidities. Even minor modifications to the linker can significantly impact the stability of the ternary complex and reduce the hook effect.

Problem 2: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation.

Likely Cause: Even with good binary affinities, the linker may not be optimal for facilitating the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for efficient ubiquitination.

Troubleshooting Steps:

  • Directly Assess Ternary Complex Formation: Utilize biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.

  • Evaluate Linker Length and Composition: Synthesize and test PROTACs with different linker lengths and compositions. A systematic evaluation can help identify a linker that promotes a more favorable ternary complex geometry.

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Use cellular uptake assays to ensure your PROTAC is reaching its intracellular target at sufficient concentrations.

Experimental Protocols

Protocol 1: Dose-Response Analysis of PROTAC Activity by Western Blot

This protocol is used to determine the optimal concentration of a PROTAC for target protein degradation and to identify the presence of the hook effect.

  • Cell Seeding: Plate the desired cell line in 12-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your PROTAC in a complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.

  • Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol helps to verify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex within the cell.

  • Cell Treatment: Treat cells with the PROTAC at its optimal concentration (and a higher concentration within the hook effect range for comparison). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or a tag on the protein) overnight to form an antibody-antigen complex.

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the E3 ligase by Western blotting using an antibody specific to the E3 ligase. The detection of the E3 ligase in the immunoprecipitate of the target protein confirms the formation of the ternary complex.

Data Presentation

Table 1: Representative Dose-Response Data for a PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)Normalized Target Protein Level (vs. Vehicle)
0 (Vehicle)1.00
10.85
100.40
1000.15 (Dmax)
10000.55
100000.80

This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.

Table 2: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor (ER) Degradation

PROTACLinker Length (atoms)ER Degradation (%) at 100 µM
PROTAC 112~25
PROTAC 213~40
PROTAC 314~60
PROTAC 415~75
PROTAC 5 16 ~90
PROTAC 617~70

Data adapted from studies on ERα targeting PROTACs, showing that a 16-atom linker provided the optimal length for maximal degradation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-ubiquitination Poly-ubiquitination Ternary Complex->Poly-ubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitination E1, E2 Proteasome Proteasome Poly-ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC signaling pathway for targeted protein degradation.

Hook_Effect_Workflow cluster_1 Troubleshooting the PROTAC Hook Effect Start Observe Hook Effect Dose_Response Perform Detailed Dose-Response Curve Start->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Biophysical_Assay Assess Ternary Complex Formation (e.g., Co-IP) Time_Course->Biophysical_Assay Optimal_Degradation Achieve Optimal Degradation Time_Course->Optimal_Degradation If Hook Effect is Mitigated Linker_Modification Synthesize & Test Linker Variants Biophysical_Assay->Linker_Modification If Ternary Complex Formation is Weak Linker_Modification->Dose_Response Re-evaluate

Caption: Experimental workflow for troubleshooting the hook effect.

Linker_Properties_Logic cluster_2 Linker Properties and Their Impact on the Hook Effect Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Composition->Ternary_Complex Rigidity->Ternary_Complex Hook_Effect Hook Effect Ternary_Complex->Hook_Effect Inverse Relationship

Caption: Relationship between linker properties and the hook effect.

References

Technical Support Center: Refining Reaction Conditions for Tos-PEG14-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tos-PEG14-OH.

Troubleshooting Guide

My tosylation reaction of PEG14-OH is not working or giving a low yield. What are the common causes and how can I fix it?

Low yields in the tosylation of PEG14-OH can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of moisture. Here’s a step-by-step guide to troubleshoot common issues:

  • Reagent Quality and Stoichiometry:

    • Tosyl Chloride (TsCl) Purity: Old or impure TsCl can be hydrolyzed to p-toluenesulfonic acid, reducing its reactivity. Use freshly opened or purified TsCl for best results.

    • PEG14-OH Quality: Ensure your starting PEG14-diol is dry and free of impurities. Water will react with TsCl and reduce the yield. It is recommended to dry the PEG by azeotropic distillation with toluene or by drying under high vacuum.

    • Base Selection and Purity: The choice and quality of the base are critical. Pyridine or triethylamine are commonly used.[1] Ensure they are anhydrous. For selective monotosylation, a silver oxide/potassium iodide system can be highly effective.[2][3]

    • Stoichiometry: The ratio of reactants is crucial for maximizing the yield of the desired monotosylated product and minimizing the formation of the di-tosylated byproduct. A slight excess of TsCl is often used to ensure full conversion of one hydroxyl group. However, a large excess of the diol can also be used to favor monotosylation, though this can complicate purification.[4][5]

  • Reaction Conditions:

    • Temperature: Tosylation reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Running the reaction at room temperature overnight is also a common practice. If the reaction is sluggish, it can be slowly warmed to room temperature.

    • Solvent: Anhydrous solvents are essential. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

    • Moisture: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted TsCl.

    • Extraction: The product is then extracted into an organic solvent like DCM or ethyl acetate. Washing the organic layer with dilute acid (e.g., 1M HCl) can help remove basic impurities like pyridine.

    • Purification: Separating the desired this compound from unreacted PEG14-diol and the di-tosylated byproduct can be challenging. For shorter PEGs, purification can often be achieved by precipitation or careful liquid-liquid extraction. Column chromatography on silica gel is also a common and effective method.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the monotosylated PEG14-OH and avoid the di-tosylated byproduct?

Achieving high selectivity for monotosylation is a common challenge. Here are a few strategies:

  • Stoichiometric Control: Carefully controlling the stoichiometry is the most straightforward approach. Using a slight excess of TsCl (e.g., 1.05-1.2 equivalents) relative to the PEG14-diol can favor monotosylation.

  • Use of a Bulky Base: Employing a sterically hindered base can sometimes enhance selectivity for the less hindered primary hydroxyl group.

  • Silver Oxide/Potassium Iodide Method: A highly effective method for selective monotosylation of symmetrical diols involves using silver oxide (Ag₂O) as a heterogeneous catalyst and a catalytic amount of potassium iodide (KI). This method has been shown to yield high percentages of the monofunctionalized PEG.

  • Gradual Addition of Tosyl Chloride: Adding the TsCl solution slowly to the reaction mixture at a low temperature can help control the reaction and improve selectivity.

Q2: What is the best way to monitor the progress of my tosylation reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

  • TLC System: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation of the starting material (PEG14-OH), the product (this compound), and the di-tosylated byproduct.

  • Visualization: The spots can be visualized using a UV lamp (as the tosyl group is UV active) and/or by staining with an iodine chamber or a potassium permanganate solution.

  • Interpreting the TLC: The starting diol will have the lowest Rf value (most polar), the desired monotosylated product will have an intermediate Rf, and the di-tosylated byproduct will have the highest Rf value (least polar). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.

Q3: My purified this compound seems to be contaminated with unreacted PEG14-diol. How can I effectively remove it?

Separating the monotosylated product from the unreacted diol can be challenging due to their similar polarities.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes can provide good separation.

  • Liquid-Liquid Extraction: For shorter PEGs, adjusting the brine concentration during aqueous workup can help partition the more hydrophilic diol into the aqueous phase, while the monotosylated product remains in the organic phase.

  • Precipitation: Dissolving the crude product in a minimal amount of a good solvent (like diethyl ether) and then adding an excess of a poor solvent (like hexanes) can cause the desired product to precipitate, sometimes leaving the more soluble impurities behind.

Q4: How can I confirm the identity and purity of my final this compound product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a powerful tool for confirming the structure. You should see characteristic peaks for the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm), the PEG backbone (a large multiplet around 3.6 ppm), and the methylene group adjacent to the tosyl group (a triplet around 4.1 ppm). The integration of these peaks can be used to confirm the degree of functionalization.

    • ¹³C NMR: This can provide further confirmation of the structure.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the product.

Data Presentation

Table 1: Typical Reaction Conditions for Monotosylation of Oligoethylene Glycols

ParameterCondition A (Pyridine Base)Condition B (Ag₂O/KI)
PEG-diol 1.0 eq1.0 eq
Tosyl Chloride (TsCl) 1.1 - 1.5 eq1.05 eq
Base Pyridine (2-3 eq)Silver Oxide (Ag₂O, 1.5 eq)
Catalyst -Potassium Iodide (KI, 0.2 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Toluene
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 16 hours12 hours
Typical Yield (Mono-product) 40 - 60%70 - 80%

Experimental Protocols

Protocol 1: Monotosylation of PEG14-OH using Pyridine

  • Preparation: Dry PEG14-diol (1.0 eq) under high vacuum for several hours. In a separate oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the dried PEG14-diol in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.5 eq) to the solution.

  • Addition of TsCl: Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, quench it by adding cold water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monotosylation of PEG14-OH using Silver Oxide and Potassium Iodide

  • Preparation: Dry PEG14-diol (1.0 eq) by azeotropic distillation with toluene.

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the dried PEG14-diol in anhydrous toluene. Add silver oxide (1.5 eq) and potassium iodide (0.2 eq).

  • Addition of TsCl: To the rapidly stirred suspension, add tosyl chloride (1.05 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether. Collect the precipitate by filtration.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry PEG14-Diol dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C (Pyridine Method) dissolve->cool add_base Add Base (e.g., Pyridine) cool->add_base add_tscl Add Tosyl Chloride add_base->add_tscl react Stir (0°C to RT) add_tscl->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Precipitation) dry->purify end End: Pure This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Anhydrous Solvents/Reagents? - Pure TsCl? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct Temperature? - Inert Atmosphere? check_reagents->check_conditions check_stoichiometry 3. Review Stoichiometry - Correct Equivalents of  Reagents? check_conditions->check_stoichiometry optimize Optimize Conditions - Try Ag₂O/KI method? - Adjust Temperature/Time? check_stoichiometry->optimize optimize->start No Improvement purification_issue 4. Purification Problems? - Di-tosyl byproduct? - Unreacted Diol? optimize->purification_issue Reaction Improved purification_solution Refine Purification - Optimize TLC - Column Chromatography - Recrystallization/Precipitation purification_issue->purification_solution success Successful Synthesis purification_solution->success

Caption: Troubleshooting decision tree for low-yield tosylation reactions.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Problem 1: My PROTAC shows potent biochemical activity but low cellular degradation of the target protein.

  • Question: What are the likely reasons for the discrepancy between my PROTAC's biochemical potency and its performance in cell-based degradation assays?

    Answer: A common reason for this disconnect is poor cell permeability.[1] PROTACs often have a high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[2][3] Other potential causes include inefficient ternary complex formation within the cell or rapid efflux of the PROTAC out of the cell.[4][5]

    Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the calculated LogP (cLogP) and topological polar surface area (TPSA) of your PROTAC. High TPSA and low cLogP can be indicative of poor passive diffusion.

    • Measure Intracellular Concentration: Directly measure the amount of your PROTAC inside the cells using techniques like LC-MS/MS to confirm if low uptake is the primary issue.

    • Evaluate Cell Permeability: Perform permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay to assess both passive and active transport.

    • Check for Efflux: A high efflux ratio in a Caco-2 assay suggests your PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp). Co-incubation with known efflux pump inhibitors can help confirm this.

Problem 2: My PEGylated PROTAC has poor permeability in the PAMPA assay.

  • Question: I incorporated a PEG linker to improve solubility, but the permeability is still low. What modifications can I explore?

    Answer: While PEG linkers can enhance solubility, excessively long or polar linkers can negatively impact passive diffusion. The key is to find a balance between solubility and the ability to traverse the lipophilic cell membrane.

    Troubleshooting Steps:

    • Optimize PEG Linker Length: Systematically vary the length of the PEG linker. Shorter PEG chains may lead to more permeable compounds. However, an optimal length is required to facilitate productive ternary complex formation, so a range of lengths should be tested.

    • Introduce Lipophilic Moieties: Consider replacing a portion of the PEG linker with a more lipophilic alkyl or phenyl-containing segment to improve passive diffusion.

    • Reduce Hydrogen Bond Donors: Amide bonds within the linker can increase polarity. An amide-to-ester substitution can reduce the hydrogen bond donor count and improve permeability.

    • Promote "Chameleon" Properties: PEG linkers can adopt folded conformations that shield their polar surface area within the hydrophobic environment of the cell membrane. This "chameleonic" property can be influenced by the overall structure. Molecular modeling can help predict conformations that favor membrane transit.

Problem 3: The Caco-2 assay shows a high efflux ratio for my PROTAC.

  • Question: How can I address the issue of my PROTAC being actively transported out of the cells?

    Answer: A high efflux ratio indicates that your PROTAC is a substrate for cellular efflux pumps. This can be influenced by the linker and the E3 ligase ligand.

    Troubleshooting Steps:

    • Modify the Linker Structure: The structure of the linker can significantly influence recognition by efflux transporters. Subtle changes to the linker composition, such as incorporating cyclic elements (e.g., piperazine), can sometimes disrupt this recognition.

    • Change the E3 Ligase Ligand: Different E3 ligase ligands can impact the overall properties of the PROTAC, including its susceptibility to efflux. If feasible, testing an alternative E3 ligase ligand (e.g., switching from a VHL to a CRBN ligand) may alter the efflux profile.

    • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be a viable strategy to improve cell entry and bypass efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: The linker in a PROTAC is not just a spacer; it critically influences the molecule's overall efficacy. PEG linkers, composed of repeating ethylene glycol units, are frequently used to:

  • Enhance Solubility: Their hydrophilicity improves the aqueous solubility of often large and lipophilic PROTAC molecules.

  • Modulate Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt folded conformations, shielding its polar surface area and facilitating passage across the cell membrane.

  • Optimize Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the PROTAC to bind simultaneously to the target protein and an E3 ligase, forming a stable and productive ternary complex for degradation.

Q2: How does the length of the PEG linker affect PROTAC efficacy?

A2: The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.

  • Too Long: An excessively long linker can lead to an unstable ternary complex due to a high entropic penalty upon binding, which reduces ubiquitination efficiency. It may also increase the risk of off-target effects.

  • Optimal Length: There is generally an optimal linker length range that facilitates stable ternary complex formation, leading to efficient target degradation (measured by DC50 and Dmax). This optimal length is dependent on the specific target protein and E3 ligase pair.

Q3: What are the main advantages and disadvantages of PEG linkers compared to alkyl linkers?

A3: Both PEG and alkyl linkers are commonly used in PROTAC design, each with distinct properties.

FeaturePEG LinkersAlkyl Linkers
Solubility Generally improve aqueous solubility due to their hydrophilicity.Tend to be more hydrophobic, which can limit aqueous solubility.
Permeability Can enhance permeability through conformational folding (the "chameleon effect"). However, excessive length can increase polarity and reduce passive diffusion.Their lipophilicity can enhance cell permeability, but they may also increase non-specific binding.
Flexibility Highly flexible, which can be advantageous for ternary complex formation.Can be designed with varying degrees of rigidity. More rigid linkers can reduce the entropic penalty of binding.
Metabolic Stability May have reduced metabolic stability in vivo compared to alkyl linkers.Generally chemically stable and less prone to metabolic degradation.
Conformation More likely to adopt folded conformations.Tend to favor more elongated conformations.

Q4: What are the key assays for measuring the cell permeability of my PROTAC?

A4: Several assays are commonly used to evaluate PROTAC cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's passive diffusion across an artificial lipid membrane. It is a useful initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.

  • Chloroalkane Penetration Assay (CAPA): A quantitative method to rank the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.

  • NanoBRET Target Engagement Assay: This live-cell assay can be used to indirectly assess permeability by comparing target engagement in intact versus permeabilized cells.

Data Presentation

Table 1: Illustrative Permeability Data for PROTACs with Different Linkers

This table summarizes representative permeability data for hypothetical PROTACs to illustrate how linker modifications can impact permeability and efflux. Actual values are compound-specific.

PROTAC ModificationLinker TypeALogP (Illustrative)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioRationale for Change
Parental PROTAC Amide-containing3.50.5 (Low)1.2High polarity, presence of hydrogen bond donors.
Ester Analogue Ester-containing4.22.5 (Medium)1.5Reduced hydrogen bond donor count and polarity.
PEG Linker PEG-based3.20.3 (Low)>12Increased polarity and flexibility; may be an efflux substrate.
Alkyl Linker Alkyl-based4.01.8 (Medium)2.0Reduced flexibility and increased lipophilicity.

Table 2: Summary of Caco-2 Permeability for Androgen Receptor (AR) PROTACs

The following data is adapted from a study on AR PROTACs to show the influence of the E3 ligase ligand and linker on permeability.

PROTACE3 Ligase LigandLinkerPapp (A→B) (10⁻⁶ cm s⁻¹)Papp (B→A) (10⁻⁶ cm s⁻¹)Efflux Ratio
14 CereblonPEG1.714.18.4
18 AdamantanePEG0.150.221.5
20b VHLFluorinated Alkyl0.350.24~0.7
20d VHLPEG< LOQ8.6>12
Data derived from a systematic investigation of AR PROTACs, highlighting that PEG linkers can sometimes lead to significant efflux issues (e.g., PROTAC 20d).

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

  • Materials:

    • PAMPA plate (96-well format with a donor and acceptor plate separated by a microfilter disc).

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTAC and control compounds.

    • LC-MS/MS for analysis.

  • Methodology:

    • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Filter Membrane: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.

    • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be low (<1%).

    • Start Assay: Add the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

    • Analyze Samples: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the change in concentration over time.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to assess the ability of a PROTAC to induce the degradation of a target protein in cells.

  • Materials:

    • Cell line expressing the target protein.

    • Cell culture media and reagents.

    • Test PROTAC and vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Methodology:

    • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

      • Incubate with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensity for the target protein and normalize it to the loading control to determine the percentage of degradation.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Analysis & Optimization Design PROTAC Design (Vary PEG Linker Length) Synthesis Chemical Synthesis & Purification Design->Synthesis Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Degradation Assay (Western Blot, etc.) Permeability->Degradation Select Permeable Compounds Toxicity Cytotoxicity Assay Degradation->Toxicity Confirm On-Target Activity Data Data Analysis (DC50, Papp, Efflux) Toxicity->Data Optimization Lead Optimization or Redesign Data->Optimization Optimization->Design Iterate Troubleshooting_Permeability Start Low Cellular Activity of PEGylated PROTAC CheckPerm Perform Permeability Assay (e.g., PAMPA, Caco-2) Start->CheckPerm PermeabilityResult Permeability Low? CheckPerm->PermeabilityResult EffluxResult High Efflux Ratio? PermeabilityResult->EffluxResult No Sol_LinkerLength Optimize Linker Length (Shorter/Longer) PermeabilityResult->Sol_LinkerLength Yes Sol_Lipophilicity Increase Lipophilicity (e.g., add alkyl chain) PermeabilityResult->Sol_Lipophilicity Yes Sol_HBD Reduce H-Bond Donors (e.g., amide to ester) PermeabilityResult->Sol_HBD Yes Sol_Efflux Modify Linker to Avoid Efflux Transporters EffluxResult->Sol_Efflux Yes Sol_E3 Change E3 Ligase Ligand EffluxResult->Sol_E3 Yes OtherIssues Investigate Other Issues: - Ternary Complex Formation - Target Engagement EffluxResult->OtherIssues No

References

methods to assess and improve ternary complex stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for assessing and improving the stability of ternary complexes, particularly in the context of targeted protein degradation.

Section 1: General Frequently Asked Questions (FAQs)

Q1: What is a ternary complex and why is its stability important? A1: A ternary complex is a structure formed by the interaction of three distinct molecules. In the context of targeted protein degradation, such as with Proteolysis Targeting Chimeras (PROTACs), this complex typically consists of a target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The formation and stability of this ternary complex are critical because it brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target.[] This ubiquitination marks the target protein for degradation by the proteasome.[3] Numerous studies have shown that a stable ternary complex is a key contributor to the efficiency of protein degradation.[4]

Q2: What is the difference between binary affinity, ternary affinity, and cooperativity? A2: These terms describe the different binding events and their interplay in the formation of the ternary complex:

  • Binary Affinity (KD1, KD2): This refers to the binding strength between two components. For a PROTAC, there are two key binary affinities: the affinity of the PROTAC for the target protein and the affinity of the PROTAC for the E3 ligase.[5]

  • Ternary Affinity (KD,ternary): This is the binding affinity of one protein to the pre-formed binary complex of the PROTAC and the other protein.

  • Cooperativity (alpha, α): Cooperativity is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).

    • Positive Cooperativity (α > 1): The two proteins exhibit favorable interactions, meaning the ternary complex is more stable than the individual binary complexes. This enhances complex formation.

    • Negative Cooperativity (α < 1): The proteins have unfavorable interactions, which diminishes the formation of the ternary complex.

    • No Cooperativity (α = 1): The binding of the two proteins is independent.

Positive cooperativity is a highly desirable feature in PROTAC design as it can enhance the population of the ternary complex and lead to more efficient degradation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during ternary complex experiments.

Problem: I am not observing any ternary complex formation. Possible Solutions:

  • Verify Component Integrity: First, confirm the quality and activity of the individual components.

    • Proteins: Ensure your target protein and E3 ligase are pure, correctly folded, and not aggregated using techniques like Dynamic Light Scattering (DLS).

    • PROTAC: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like NMR and mass spectrometry. The compound may be unstable in your assay buffer or could be precipitating.

  • Check Binary Interactions: Independently confirm that your PROTAC can bind to the target protein and the E3 ligase in separate binary experiments. A lack of binary binding will prevent ternary complex formation.

  • Review Assay Conditions: The chosen assay format or conditions may be unsuitable. For example, proximity-based assays like TR-FRET or AlphaLISA require specific tags and labeling, which should be validated. In cell-based assays, insufficient protein expression levels of the target or E3 ligase can be a limiting factor; verify expression using Western Blotting.

Problem: I see a "hook effect" in my dose-response curve. Explanation and Solutions:

  • What it is: The "hook effect" is common in proximity-based assays (e.g., AlphaLISA, TR-FRET, NanoBRET™) where the signal first increases with PROTAC concentration, reaches a peak, and then decreases at higher concentrations. This occurs because at very high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to a predominance of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the required ternary complex.

  • Mitigation Strategies:

    • Titrate the PROTAC: Perform a dose-response experiment over a wide concentration range to fully characterize the bell-shaped curve and identify the optimal concentration for complex formation.

    • Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can help shift the hook effect, potentially widening the optimal concentration window.

    • Increase Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, reducing the hook effect.

Problem: My results from biochemical and cellular assays are inconsistent. Possible Solutions:

  • Recapitulate the Cellular Environment: Biochemical assays using purified proteins may not fully reflect the complex intracellular environment. Factors such as post-translational modifications, crowding, and the presence of competing endogenous molecules can influence complex formation.

  • Assess Cell Permeability and Stability: The PROTAC may not be effectively entering the cells or could be rapidly metabolized. Use cellular thermal shift assays (CETSA) or in-cell target engagement assays like NanoBRET™ to confirm the PROTAC is reaching its target inside live cells. LC-MS/MS can be used to measure the stability of the PROTAC in cell lysates and media.

  • Use Orthogonal Assays: Validate findings using a combination of in vitro methods (e.g., SPR, ITC) and in-cell methods (e.g., NanoBRET™, Co-Immunoprecipitation) to build a more complete picture of the PROTAC's behavior.

Section 3: Key Experimental Protocols and FAQs

This section provides detailed methodologies for key biophysical assays used to characterize ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard technique as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity KD, enthalpy ΔH, entropy ΔS, and stoichiometry N) in a single, label-free experiment.

Detailed ITC Protocol for Ternary Complex Analysis This protocol is designed to determine binding affinity and cooperativity.

  • Preparation:

    • Exhaustively dialyze both proteins (target and E3 ligase) and the PROTAC against the identical buffer to minimize buffer mismatch effects, which can create artifactual heat signals.

    • Prepare protein solutions at concentrations appropriate for the expected binding affinity. A common starting point is to have the component in the cell at ~10-20 µM and the component in the syringe at a 10-20 fold higher concentration.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

    • Set the experimental temperature, often at 25°C.

  • Experiment 1: PROTAC Binding to Target Protein (Binary KD1)

    • Load the target protein into the sample cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform the titration, which typically consists of an initial small injection followed by 19-20 subsequent injections.

    • Analyze the resulting isotherm by fitting the data to a single-site binding model to determine KD1 and ΔH1.

  • Experiment 2: PROTAC Binding to E3 Ligase (Binary KD2)

    • Repeat the process from Experiment 1, with the E3 ligase in the sample cell and the PROTAC in the syringe to determine KD2 and ΔH2.

  • Experiment 3: Ternary Complex Formation

    • This can be done in two ways to confirm the thermodynamic cycle.

    • Orientation A: Load the sample cell with the E3 ligase pre-saturated with the target protein. Titrate the PROTAC into this mixture to determine the apparent KD for ternary complex formation.

    • Orientation B: Load the sample cell with one protein (e.g., E3 ligase). Titrate the pre-formed binary complex (e.g., PROTAC + Target Protein) into the cell.

    • A global analysis of data from multiple titration orientations can provide a robust determination of cooperativity.

  • Control Experiment:

    • Always perform a control titration by injecting the syringe component (e.g., PROTAC) into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.

ITC-Specific FAQs

  • Q: My PROTAC is poorly soluble. Can I still use ITC?

    • A: Poor solubility is a challenge for ITC. Some studies have successfully used detergents to solubilize the small molecule, but this requires careful optimization and controls to account for the heat of micelle dissociation.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures changes in refractive index upon binding to a sensor surface, providing kinetic data (kon, koff) in addition to affinity (KD).

Detailed SPR Protocol for Ternary Complex Analysis

  • Preparation & Immobilization:

    • Choose an appropriate sensor chip (e.g., streptavidin chip for biotinylated proteins).

    • Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto the sensor chip surface to a desired density (e.g., ~100 resonance units). Use a reference flow cell for background subtraction.

    • The running buffer should contain a small percentage of DMSO (e.g., 2%) if the PROTAC is dissolved in it, and this should be consistent across all solutions.

  • Experiment 1: Binary Interactions

    • To measure the PROTAC-E3 ligase interaction, inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface.

    • To measure the Target-E3 ligase interaction (to check for any direct binding), inject a series of increasing concentrations of the target protein over the E3 ligase surface.

  • Experiment 2: Ternary Complex Formation

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the Target-PROTAC binary complex to the E3 ligase.

    • Set appropriate contact times (e.g., 100-120 seconds) and dissociation times (e.g., 300-720 seconds) to accurately model the kinetics.

  • Data Analysis:

    • Use the instrument's evaluation software to fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

SPR-Specific FAQs

  • Q: My SPR sensorgrams are complex and don't fit a simple model. What's wrong?

    • A: Complex sensorgrams can indicate several issues: multi-step binding events, conformational changes upon binding, protein instability on the chip, or mass transport limitations. Ensure protein quality and try varying flow rates to check for mass transport effects.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for determining binding affinities.

Detailed FP Protocol for Ternary Complex Analysis

  • Probe Selection and Validation:

    • A fluorescently labeled probe is required. This can be a labeled version of the PROTAC, a labeled peptide that binds one of the proteins (e.g., FAM-labeled HIF-1α peptide for VHL), or a labeled small molecule ligand.

    • Validate that the probe binds its target and gives a sufficient signal window (difference in polarization between bound and unbound states).

  • Competitive FP for Binary Affinity (e.g., PROTAC to VHL):

    • Prepare a solution with a fixed concentration of the VCB protein complex and the FAM-labeled HIF-1α peptide probe.

    • Titrate increasing concentrations of the unlabeled PROTAC.

    • The PROTAC will compete with the labeled peptide for binding to VCB, causing a decrease in fluorescence polarization.

    • Fit the resulting curve to determine the IC50, which can be converted to a binding affinity (Ki).

  • Direct FP for Ternary Complex Formation:

    • This is more complex and requires a large amount of protein.

    • First, prepare a solution of the fluorescently labeled PROTAC saturated with one of the proteins (e.g., E3 ligase).

    • Titrate increasing concentrations of the second protein (the target POI) into this binary complex solution.

    • An increase in polarization will indicate the formation of the larger ternary complex.

Section 4: Strategies to Improve Ternary Complex Stability

The stability of the ternary complex is a critical determinant of a PROTAC's degradation efficiency and can be rationally optimized.

Q: How can I improve the stability of my ternary complex? A: The most common and effective strategy is to optimize the chemical linker that connects the two ligands of the PROTAC. The linker is not merely a spacer; its length, composition, and rigidity play a crucial role in enabling productive protein-protein interactions that stabilize the complex.

  • Linker Length: The linker must be an optimal length to bridge the distance between the two proteins without inducing steric hindrance. A linker that is too short may prevent the complex from forming, while one that is too long might lead to unproductive binding modes and decreased stability.

  • Linker Composition & Flexibility:

    • Flexible Linkers (e.g., Alkyl or PEG): Polyethylene glycol (PEG) and alkyl chains are common flexible linkers. PEG linkers can improve the solubility and cell permeability of the PROTAC. Their flexibility allows the two binding elements to adopt multiple orientations, increasing the chance of forming a stable complex.

    • Rigid Linkers (e.g., Aromatic or Heterocyclic): Rigid linkers, such as those containing phenyl rings or fused heterocycles, can pre-organize the PROTAC into a conformation that is more favorable for binding. This can reduce the entropic penalty of complex formation and enhance stability. Aromatic linkers can also participate in stabilizing interactions like π-π stacking within the complex.

  • Attachment Points: The points where the linker is attached to the two ligands are critical. Changing the attachment site can dramatically alter the geometry of the ternary complex and its stability, even if the ligands and linker composition remain the same.

Q: How can computational modeling help? A: Computational approaches are becoming increasingly important for rational PROTAC design. Molecular dynamics (MD) simulations can provide insights into the conformational behavior of the PROTAC and the dynamics of the ternary complex. Structure-based models and AI-driven approaches can help predict favorable linker conformations and geometries, guiding the synthesis of more effective molecules and reducing the reliance on trial-and-error.

Section 5: Data Presentation & Method Comparison

Comparison of Biophysical Techniques

The table below summarizes and compares common biophysical methods for characterizing ternary complexes.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)Fluorescence Polarization (FP)Proximity Assays (TR-FRET, AlphaLISA)
Principle Measures heat change upon bindingMeasures change in refractive index or light interferenceMeasures change in rotational speed of a fluorophoreMeasures energy transfer or signal generation when components are in close proximity
Data Output KD, ΔH, ΔS, Stoichiometry (N)KD, On-rate (kon), Off-rate (koff)KD / IC50Relative complex formation, EC50
Label-Free? YesYesNo (Requires fluorescent probe)No (Requires tags/labels)
Throughput Low (1-2 compounds/day)Medium to HighHighHigh
Sample Consumption High (mg of protein)Low to MediumLowLow (ng of protein)
Key Advantage Complete thermodynamic profileReal-time kinetic dataHomogeneous, solution-based assayVery high throughput, sensitive
Key Limitation Low throughput, sensitive to buffer mismatchRequires immobilization of one componentRequires a suitable fluorescent probeProne to artifacts (e.g., "hook effect"), indirect measurement
References

Visualizations

Experimental and Logical Diagrams

G cluster_0 Phase 1: Component Validation cluster_1 Phase 2: Binary Interaction Analysis cluster_2 Phase 3: Ternary Complex Assessment cluster_3 Phase 4: Optimization P1 Protein Expression & Purification (Target & E3 Ligase) P3 Protein QC (DLS, SDS-PAGE) P1->P3 P2 PROTAC Synthesis & QC P4 PROTAC QC (NMR, MS) P2->P4 B1 Measure PROTAC-Target Affinity (e.g., SPR, ITC, FP) P3->B1 B2 Measure PROTAC-E3 Ligase Affinity (e.g., SPR, ITC, FP) P3->B2 P4->B1 P4->B2 T1 Assess Ternary Complex Formation (e.g., SPR, AlphaLISA, TR-FRET) B1->T1 B2->T1 T2 Determine Ternary Affinity & Cooperativity (e.g., ITC, SPR) T1->T2 T3 In-Cell Target Engagement & Degradation (e.g., NanoBRET, Western Blot) T2->T3 O1 Analyze Data: Stability, Cooperativity, Potency T3->O1 O2 Rational Design: Modify Linker, Ligands O1->O2 O2->P2 Iterate

Caption: Workflow for assessing and optimizing ternary complex formation.

G POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

G center Ternary Complex Stability Linker Linker (Length, Rigidity, Composition) center->Linker Ligands Ligand Affinities (Binary KDs) center->Ligands PPI Protein-Protein Interactions center->PPI PTMs Post-Translational Modifications center->PTMs Coop Cooperativity (α) center->Coop Kinetics Kinetics (kon / koff) center->Kinetics

Caption: Key factors influencing ternary complex stability.

References

Technical Support Center: Mitigating Off-Target Effects by Modifying Linker Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate off-target effects of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), by modifying the linker structure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of ADCs related to off-target toxicity.

Problem 1: High level of off-target toxicity observed in preclinical in vivo models.
  • Possible Cause A: Premature Payload Release. The linker may be unstable in circulation, leading to the release of the cytotoxic payload before it reaches the target tumor cells. This is a common issue with some cleavable linkers.[1][][3][]

    • Troubleshooting Steps:

      • Assess Linker Stability: Perform a plasma stability assay to quantify the amount of payload released from the ADC over time in plasma from relevant species.[5]

      • Switch to a More Stable Linker:

        • If using a cleavable linker, consider one with a different cleavage mechanism that is less susceptible to plasma enzymes. For example, enzyme-cleavable linkers like those containing valine-citrulline are often more stable than acid-labile hydrazone linkers.

        • Consider switching to a non-cleavable linker, which offers higher plasma stability as it relies on the degradation of the antibody for payload release.

      • Modify the Linker Structure: Introduce steric hindrance near the cleavage site to protect it from premature enzymatic cleavage.

  • Possible Cause B: Hydrophobicity and Aggregation. Highly hydrophobic payloads can lead to ADC aggregation, which can be taken up non-specifically by the reticuloendothelial system (RES), leading to off-target toxicity in the liver and spleen.

    • Troubleshooting Steps:

      • Increase Linker Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker structure. This can improve ADC solubility and reduce aggregation.

      • Site-Specific Conjugation: Use site-specific conjugation methods to produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR). High DAR species are often more hydrophobic and prone to aggregation.

Problem 2: ADC shows good in vitro potency but limited in vivo efficacy and high toxicity.
  • Possible Cause: Suboptimal Pharmacokinetics (PK) due to Linker Instability. The ADC may be cleared too rapidly from circulation due to premature payload deconjugation, preventing an effective concentration from reaching the tumor.

    • Troubleshooting Steps:

      • Perform a Pharmacokinetic Study: Analyze the PK profile of the ADC in an appropriate animal model, measuring total antibody, conjugated antibody, and free payload concentrations over time.

      • Optimize Linker Stability: As in Problem 1, select a more stable linker (e.g., non-cleavable or a more stable cleavable linker) to increase the ADC's half-life in circulation.

Problem 3: Limited "bystander effect" observed in heterogeneous tumors.
  • Possible Cause: Use of a Non-Cleavable Linker or a Membrane-Impermeable Payload. Non-cleavable linkers release the payload inside the target cell, and if the resulting payload-linker-amino acid complex is not membrane-permeable, it cannot diffuse to neighboring antigen-negative cells.

    • Troubleshooting Steps:

      • Switch to a Cleavable Linker: Employ a cleavable linker that releases the payload in a form that can diffuse across cell membranes.

      • Select a More Permeable Payload: If using a cleavable linker, ensure the released payload has physicochemical properties that allow it to cross cell membranes. For example, MMAE is more membrane-permeable than MMAF.

      • Perform a Bystander Effect Assay: Use a co-culture system of antigen-positive and antigen-negative cells to evaluate the bystander killing potential of your ADC.

Frequently Asked Questions (FAQs)

Q1: What are the main types of linkers used in ADCs?

A1: The two primary categories of linkers are cleavable and non-cleavable.

  • Cleavable linkers are designed to release the payload upon encountering specific conditions that are more prevalent in the tumor microenvironment or within tumor cells. Common types include:

    • Enzyme-sensitive linkers (e.g., valine-citrulline), which are cleaved by proteases like cathepsin B found in lysosomes.

    • pH-sensitive linkers (e.g., hydrazones), which are hydrolyzed in the acidic environment of endosomes and lysosomes.

    • Glutathione-sensitive linkers (e.g., disulfide bonds), which are cleaved in the reducing environment inside the cell, where glutathione concentrations are higher than in the bloodstream.

  • Non-cleavable linkers are more stable and release the payload only after the antibody component of the ADC is degraded in the lysosome.

Q2: How does linker stability impact off-target toxicity?

A2: Linker stability is inversely related to off-target toxicity. An ideal linker should be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can damage healthy tissues. However, the linker must also be efficiently cleaved to release the payload once it reaches the target tumor.

Q3: Can modifying the length of the linker reduce off-target effects?

A3: Yes, optimizing linker length is crucial. A shorter linker can sometimes increase stability by keeping the payload within the steric hindrance of the antibody, reducing its accessibility to plasma enzymes. However, the linker must be long enough to allow for efficient processing and payload release at the target site.

Q4: What is the role of linker hydrophilicity in mitigating off-target effects?

A4: Increasing the hydrophilicity of a linker, often by incorporating PEG spacers, can reduce ADC aggregation. Aggregated ADCs are more likely to be cleared non-specifically by the liver and spleen, leading to off-target toxicity. Hydrophilic linkers can also improve the overall pharmacokinetic profile of the ADC.

Q5: When should I choose a cleavable versus a non-cleavable linker?

A5: The choice depends on the therapeutic strategy.

  • Choose a cleavable linker when a "bystander effect" is desired to kill neighboring antigen-negative tumor cells in a heterogeneous tumor. They are also useful if the payload needs to be in its original, unmodified form to be active.

  • Choose a non-cleavable linker when maximizing plasma stability and minimizing off-target toxicity are the primary concerns. These are often preferred for highly potent payloads where systemic release would be highly toxic.

Quantitative Data on Linker Performance

The following tables summarize comparative data on the stability and cytotoxicity of ADCs with different linker technologies.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC TargetPayloadLinker TypeCell LineIC50 (pM)Reference
HER2MMAEβ-galactosidase-cleavableHER2+8.8
HER2MMAEVal-Cit (cleavable)HER2+14.3
HER2DM1SMCC (non-cleavable)HER2+33
HER2MMAESulfatase-cleavableHER2+61
HER2MMAEVal-Ala (cleavable)HER2+92
HER2MMAENon-cleavableHER2+609

Table 2: Comparison of Plasma Stability of ADCs with Different Linkers

Linker TypeStability in Mouse PlasmaTime PeriodReference
Sulfatase-cleavableHigh stability> 7 days
Val-Ala (cleavable)Hydrolyzed< 1 hour
Val-Cit (cleavable)Hydrolyzed< 1 hour
Silyl ether-based acid-cleavableHigh stability (t1/2 > 7 days)> 7 days
Traditional hydrazine (acid-cleavable)Lower stability (t1/2 = 2 days)2 days

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

  • Protein precipitation solution (e.g., acetonitrile)

  • Centrifuge

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • To analyze the released payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the free payload.

  • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

  • Calculate the percentage of released drug over time relative to the initial total conjugated drug concentration.

Protocol 2: Co-culture Bystander Effect Assay

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Ag- cell line transfected with a fluorescent protein (e.g., GFP) for easy identification

  • Complete cell culture medium

  • ADC of interest, isotype control ADC, and free payload

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Monoculture Controls: Seed Ag+ cells alone and GFP-expressing Ag- cells alone in separate wells.

    • Co-culture: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells at a defined ratio (e.g., 1:1).

  • Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, isotype control ADC, and free payload. Add the treatments to the appropriate wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Quantification:

    • Measure the viability of the GFP-expressing Ag- cells in the co-culture wells using fluorescence microscopy and cell counting.

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

  • ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the ADC species.

  • Monitor the elution profile using a UV detector at 280 nm.

  • The different ADC species (e.g., DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity, with higher DAR species being more hydrophobic and eluting later.

  • Integrate the peak areas for each species.

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Visualizations

troubleshooting_workflow problem problem cause cause action action decision decision result result start High Off-Target Toxicity Observed check_stability Assess in vitro plasma stability start->check_stability is_stable Is linker stable? check_stability->is_stable unstable_linker Possible Cause: Premature Payload Release is_stable->unstable_linker No stable_linker Linker is stable in plasma is_stable->stable_linker Yes modify_linker Modify Linker: - Increase stability (e.g., non-cleavable) - Add steric hindrance - Change cleavage mechanism unstable_linker->modify_linker re_evaluate Re-evaluate in vivo modify_linker->re_evaluate end_success Toxicity Mitigated re_evaluate->end_success check_hydrophobicity Assess ADC aggregation and hydrophobicity stable_linker->check_hydrophobicity is_hydrophobic Is ADC aggregating? check_hydrophobicity->is_hydrophobic hydrophobic_adc Possible Cause: High Hydrophobicity is_hydrophobic->hydrophobic_adc Yes end_further_investigation Further Investigation Needed is_hydrophobic->end_further_investigation No modify_hydrophilicity Modify Linker/ADC: - Add hydrophilic spacer (e.g., PEG) - Optimize DAR via site-specific conjugation hydrophobic_adc->modify_hydrophilicity modify_hydrophilicity->re_evaluate

Caption: Troubleshooting workflow for mitigating ADC off-target toxicity.

cleavable_linker_pathway extracellular extracellular intracellular intracellular process process payload payload adc 1. ADC binds to tumor cell antigen internalization 2. Internalization via endocytosis adc->internalization endosome 3. Trafficking to lysosome internalization->endosome cleavage 4. Linker Cleavage (e.g., by Cathepsin B) endosome->cleavage release 5. Payload Release cleavage->release cytotoxicity 6. Cytotoxicity (e.g., apoptosis) release->cytotoxicity bystander 7. Bystander Effect (payload diffusion) release->bystander

Caption: Internalization and payload release for a cleavable linker ADC.

noncleavable_linker_pathway extracellular extracellular intracellular intracellular process process payload payload adc 1. ADC binds to tumor cell antigen internalization 2. Internalization via endocytosis adc->internalization endosome 3. Trafficking to lysosome internalization->endosome degradation 4. Antibody Degradation in lysosome endosome->degradation release 5. Release of active payload-linker-amino acid degradation->release cytotoxicity 6. Cytotoxicity (e.g., apoptosis) release->cytotoxicity

Caption: Internalization and payload release for a non-cleavable linker ADC.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a nuanced challenge. A critical determinant of a PROTAC's success lies in the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse linker options, polyethylene glycol (PEG) chains are favored for their hydrophilicity and tunable length. This guide provides an objective comparison of how PEG linker length, with a focus on the longer Tos-PEG14-OH versus shorter counterparts, influences PROTAC performance, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not a mere spacer; it is a crucial element that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The formation of this complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination sites are not accessible.[1]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific biological system, including the target protein and the E3 ligase involved.

Longer PEG linkers, such as those derived from this compound, can offer greater flexibility, potentially allowing the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets.[2] For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two. However, excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.

The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50DmaxReference
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether213 nM96%
TBK1VHLAlkyl/Ether29292 nM76%
BRD4CRBNPEG0, 4-5 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-

Table 1: Impact of Linker Length on PROTAC Performance for Various Targets. This table illustrates that the optimal linker length is target-dependent. For ERα, a 16-atom linker was more potent than a 12-atom linker. In the case of TBK1, linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency. Conversely, for BRD4 degradation, both very short and longer PEG linkers were more effective than those of intermediate length.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the bands using densitometry software.

  • Normalize the level of the target protein to a loading control (e.g., β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

This biophysical technique measures the heat changes associated with binding events to determine the affinity and thermodynamics of ternary complex formation.

1. Sample Preparation:

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

2. Binary Interaction Analysis:

  • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

  • Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

3. Ternary Complex Analysis:

  • Ternation Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

4. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Fit the integrated data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) for each binary interaction.

  • Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate the cooperativity factor (α).

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->E3_Ligase Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Denaturation) C->D E SDS-PAGE D->E F Protein Transfer (to Membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Data Analysis (Densitometry) J->K

Caption: Western Blot Experimental Workflow.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. While longer linkers like this compound may offer advantages in specific contexts by providing greater flexibility, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Researcher's Guide to Biophysical Validation of Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of targeted protein degradation is a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key biophysical assays used to characterize the interactions that govern protein degradation, supported by experimental data and detailed protocols.

The successful degradation of a target protein by a PROTAC is a multi-step process initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and proteasomal degradation.[1][3] Therefore, robust biophysical characterization of these interactions is paramount for the rational design and optimization of effective protein degraders.

This guide focuses on three core biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF). Each of these methods provides unique insights into the binding events that underpin targeted protein degradation.

Comparative Analysis of Biophysical Assays

The choice of biophysical assay depends on the specific parameters being investigated, the availability of materials, and the desired throughput. The following table summarizes the key quantitative parameters obtained from SPR, ITC, and DSF, along with a qualitative comparison of their advantages and disadvantages.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Differential Scanning Fluorimetry (DSF)
Primary Output Real-time binding sensorgramReal-time heat change measurementFluorescence intensity vs. Temperature
Quantitative Data KD (affinity), kon (association rate), koff (dissociation rate)[3]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Tm (melting temperature), ΔTm (thermal shift)
Cooperativity (α) Calculated from binary and ternary KD valuesCalculated from binary and ternary KD valuesIndirectly inferred from ΔTm
Sample Consumption Low to moderateHighLow
Throughput Medium to highLow to mediumHigh
Labeling Requirement Label-freeLabel-freeRequires a fluorescent dye (e.g., SYPRO Orange)
Key Advantage Provides kinetic information (kon, koff)Gold standard for thermodynamic characterizationHigh throughput and low sample consumption
Limitations Immobilization may affect protein activity; mass transport limitationsRequires high sample concentrations and solubilityIndirect measure of binding; may not detect all binding events

Quantitative Data Comparison for the MZ1 PROTAC System

To illustrate the application of these assays, the following table presents a comparison of quantitative data for the well-characterized PROTAC MZ1, which induces the degradation of BRD4 by recruiting the VHL E3 ligase.

Interaction Assay KD (nM) kon (M-1s-1) koff (s-1) Cooperativity (α) Reference
MZ1 : VHL (Binary) SPR291.2 x 1053.5 x 10-3-
MZ1 : VHL (Binary) ITC66---
MZ1 : Brd4BD2 (Binary) SPR1---
MZ1 : Brd4BD2 (Binary) ITC4---
VHL : MZ1 : Brd4BD2 (Ternary) SPR1.12.1 x 1062.3 x 10-326
VHL : MZ1 : Brd4BD2 (Ternary) ITC4.4--15

Note: The cooperativity factor (α) is calculated as the ratio of the binary KD of the PROTAC for one protein to the ternary KD of the PROTAC for that same protein in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their own validation assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes the characterization of PROTAC-induced ternary complex formation by immobilizing the E3 ligase and flowing the PROTAC and target protein over the surface.

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified, biotinylated E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4BD2)

  • PROTAC of interest (e.g., MZ1)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the biotinylated E3 ligase to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.

  • Data Analysis:

    • Reference subtract the data from a control flow cell.

    • Fit the binding curves using the instrument's software to calculate KD, kon, and koff values.

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase (e.g., VCB complex)

  • Purified target protein

  • PROTAC of interest

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the target protein.

    • Fill the syringe with the PROTAC solution and perform the titration.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy (ΔH).

    • Calculate the cooperativity factor (α).

Differential Scanning Fluorimetry (DSF) for Thermal Shift Analysis

DSF, or thermal shift assay, measures changes in protein thermal stability upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

  • Real-Time PCR instrument

  • 96-well or 384-well PCR plates

  • Purified target protein

  • PROTAC or other small molecule ligands

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

Methodology:

  • Reaction Setup:

    • In each well of the PCR plate, add the purified target protein to a final concentration of 2-5 µM.

    • Add the PROTAC or ligand at various concentrations.

    • Add the fluorescent dye (e.g., SYPRO Orange at a final 5X concentration).

    • Bring the final volume to 20-25 µL with assay buffer.

  • Thermal Denaturation:

    • Place the plate in the Real-Time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.

Visualizing the Process: From Complex Formation to Degradation

To provide a clear overview of the key events in PROTAC-mediated protein degradation and the points at which biophysical assays are applied, the following diagrams illustrate the signaling pathway and the experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Binary1 PROTAC-Target Binary Complex PROTAC->Binary1 Binds Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 Binds Target Target Protein (POI) Target->Binary1 Ternary Target-PROTAC-E3 Ternary Complex Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary2 E3_Ligase->Ternary Ub Ubiquitin Ub_Target Poly-ubiquitinated Target Protein Ub->Ub_Target Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Binary1->Ternary Binary2->Ternary Ternary->PROTAC Recycled Ternary->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Biophysical_Assay_Workflow cluster_validation Biophysical Validation Workflow cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis Start Start: Purified Proteins (Target, E3 Ligase) & PROTAC SPR_Binary SPR: PROTAC + Target PROTAC + E3 Ligase Start->SPR_Binary ITC_Binary ITC: PROTAC + Target PROTAC + E3 Ligase Start->ITC_Binary DSF_Binary DSF: PROTAC + Target Start->DSF_Binary SPR_Ternary SPR: Target + PROTAC + E3 Ligase SPR_Binary->SPR_Ternary ITC_Ternary ITC: Target + PROTAC + E3 Ligase ITC_Binary->ITC_Ternary Data_Analysis Data Analysis: Affinity (KD) Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) Cooperativity (α) DSF_Binary->Data_Analysis SPR_Ternary->Data_Analysis ITC_Ternary->Data_Analysis Conclusion Conclusion: Optimized PROTAC with favorable biophysical properties Data_Analysis->Conclusion

Caption: Experimental workflow for biophysical validation.

References

The Great Divide: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often nuanced, component of PROTAC design is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a flexible or a rigid linker can profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.

The Linker's Crucial Role in PROTAC Efficacy

The linker is not merely a spacer but a key determinant of the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The formation of a productive ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] An ideal linker facilitates this complex formation while also conferring favorable physicochemical properties to the PROTAC molecule, such as solubility and cell permeability.[2][3]

Comparative Analysis of Linker Types

PROTAC linkers are broadly categorized based on their chemical structure and conformational flexibility. The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains, while rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings.

Flexible Linkers (PEG and Alkyl Chains):

  • Advantages: Flexible linkers, particularly PEG chains, are widely used due to their synthetic accessibility and their ability to improve solubility and cell permeability. Their conformational freedom can allow the PROTAC to adopt various orientations to facilitate the formation of a productive ternary complex.

  • Disadvantages: The high degree of flexibility can also be a drawback. It can lead to a more disorganized ternary complex, potentially reducing degradation efficiency. Furthermore, long, flexible linkers can sometimes result in unproductive binding events. Alkyl chains, being more hydrophobic than PEG linkers, can negatively impact the solubility of the PROTAC.

Rigid Linkers:

  • Advantages: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and lead to more potent degradation. This conformational constraint can also improve pharmacokinetic properties and metabolic stability. In some cases, rigid linkers have been shown to improve selectivity for the target protein.

  • Disadvantages: The lack of flexibility can be a double-edged sword. If the enforced geometry is not optimal for ternary complex formation, a rigid linker can hinder or even prevent degradation. The synthesis of PROTACs with rigid linkers can also be more challenging compared to those with flexible linkers.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers in different systems. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypeTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible Androgen Receptor (AR)IAPPEG-basedExhibited degradation at 3 µMNot specified
Rigid Androgen Receptor (AR)IAPDisubstituted phenylNo activity at 3 µMNot specified
Flexible CRBNSelf-degradationNine-atom alkyl chainConcentration-dependent decreaseNot specified
Flexible CRBNSelf-degradationThree PEG unitsWeak degradationNot specified
Flexible Estrogen Receptor α (ERα)VHLAlkyl/Ether (12-29 atoms)SubmicromolarNot specified
Flexible Estrogen Receptor α (ERα)VHLAlkyl/Ether (21 atoms)396
Flexible Estrogen Receptor α (ERα)VHLAlkyl/Ether (29 atoms)29276
Rigid Hematopoietic Prostaglandin D Synthase (H-PGDS)CRBNPiperazine-based (PROTAC-1)0.0173Not specified
Rigid Hematopoietic Prostaglandin D Synthase (H-PGDS)CRBNAzaspiro[3.5]nonane (PROTAC-3)Not specifiedSimilar to PROTAC-1
Rigid Hematopoietic Prostaglandin D Synthase (H-PGDS)CRBNAzaspiro[5.5]undecane (PROTAC-4)Not specifiedSimilar to PROTAC-1

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

2. Assay Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with varying concentrations of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate.

3. Signal Detection:

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Comparison Structural Differences in PROTAC Linkers cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Flexible_PROTAC POI Ligand --(PEG/Alkyl Chain)-- E3 Ligand Rigid_PROTAC POI Ligand --(Cyclic/Aromatic)-- E3 Ligand

Caption: Structural differences between flexible and rigid linkers.

Experimental_Workflow Experimental Workflow for Linker Evaluation PROTAC_Synthesis PROTAC Synthesis (Flexible vs. Rigid Linkers) Cell_Treatment Cell Treatment PROTAC_Synthesis->Cell_Treatment Western_Blot Western Blot (DC50, Dmax) Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Assay (EC50) Cell_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is a critical decision that requires careful consideration of the specific target protein and E3 ligase pair. While flexible linkers offer synthetic ease and can improve solubility, rigid linkers may provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker design often involves a trade-off between conformational flexibility and pre-organization. A systematic evaluation of a diverse set of linkers, using the experimental protocols outlined in this guide, is essential for understanding the structure-activity relationships that govern PROTAC efficiency and for the development of potent and selective protein degraders.

References

A Head-to-Head Comparison: The Efficacy of Non-Cleavable PEGylated Linkers Versus Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Selection in ADC Design

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapeutics. A common misconception revolves around the function of specific linker chemistries. For instance, Tos-PEG14-OH, a polyethylene glycol (PEG) linker featuring a tosyl group, is often mistakenly categorized as a cleavable linker. In reality, the tosyl group serves as a reactive handle for conjugation, and the resulting linkage is non-cleavable in a biological context.

This guide provides an objective comparison of the efficacy of ADCs employing non-cleavable PEGylated linkers, such as those derived from this compound, against those utilizing established cleavable linker technologies. We will delve into the mechanistic differences, present supporting experimental data, and provide detailed protocols for key evaluative assays.

The Great Divide: Non-Cleavable vs. Cleavable Linkers

The fundamental difference between these two linker strategies lies in the mechanism of payload release. This distinction has profound implications for an ADC's bystander effect, plasma stability, and overall therapeutic window.

Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the cytotoxic payload. The release of the drug is entirely dependent on the lysosomal degradation of the antibody after the ADC is internalized by the target cancer cell.[1][2] This process results in the release of a payload-linker-amino acid metabolite.

Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions. They incorporate trigger mechanisms that respond to the unique environment of the tumor or the intracellular compartments of cancer cells.[3] Common cleavage strategies include:

  • Protease-Sensitive Linkers: Often containing a dipeptide sequence like valine-citrulline (Val-Cit), these are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.

  • pH-Sensitive Linkers: Typically employing a hydrazone bond, these linkers are hydrolyzed in the acidic environment of endosomes and lysosomes.

  • Glutathione-Sensitive Linkers: These linkers feature a disulfide bond that is reduced in the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.

Mechanism of Action: A Visual Comparison

The differing release mechanisms of non-cleavable and cleavable linkers are depicted in the diagrams below.

non_cleavable_mechanism ADC ADC with Non-Cleavable Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload-Linker-Amino Acid Release Degradation->PayloadRelease Target Intracellular Target (e.g., Tubulin) PayloadRelease->Target Apoptosis Apoptosis Target->Apoptosis

Mechanism of an ADC with a non-cleavable linker.

cleavable_mechanism ADC ADC with Cleavable Linker Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome (Enzymes, Low pH) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage PayloadRelease Free Payload Release Cleavage->PayloadRelease Target Intracellular Target PayloadRelease->Target Diffusion Diffusion PayloadRelease->Diffusion Apoptosis Apoptosis Target->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Diffusion->BystanderCell

Mechanism of an ADC with a cleavable linker, including the bystander effect.

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key performance data from comparative studies.

Parameter Non-Cleavable Linker (e.g., SMCC-DM1) Cleavable Linker (e.g., Val-Cit-MMAE) Reference
In Vitro Cytotoxicity (IC50) Generally higher IC50 (less potent)Generally lower IC50 (more potent)[4][5]
Plasma Stability HighVariable, can be lower than non-cleavable
Bystander Effect Minimal to nonePresent and can be significant
In Vivo Efficacy Effective in high-antigen expressing, homogeneous tumorsEffective in heterogeneous tumors
Toxicity Generally lower off-target toxicityPotential for higher off-target toxicity

Table 1: General Performance Comparison of Non-Cleavable and Cleavable Linkers in ADCs.

ADC Construct Cell Line IC50 (ng/mL)
Trastuzumab-SMCC-DM1 (Non-cleavable)SK-BR-3 (HER2+++)3.5
Trastuzumab-Val-Cit-MMAE (Cleavable)SK-BR-3 (HER2+++)0.5
Trastuzumab-SMCC-DM1 (Non-cleavable)BT-474 (HER2+++)4.2
Trastuzumab-Val-Cit-MMAE (Cleavable)BT-474 (HER2+++)0.6

Table 2: Example In Vitro Cytotoxicity Data. Note: This is a representative comparison; absolute values vary based on experimental conditions.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells.

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT or XTT to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. A typical ratio is 1:1.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader to specifically quantify the viability of the antigen-negative cells.

  • Data Analysis: A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

In Vivo Tumor Growth Inhibition Study

This assay assesses the in vivo efficacy of an ADC in a xenograft mouse model.

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control articles, typically via intravenous injection, at a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Decision Select Optimal Linker Strategy Cytotoxicity->Decision Bystander Bystander Effect Assay Bystander->Decision Stability Plasma Stability Assay Stability->Decision TGI Tumor Growth Inhibition (TGI) PK Pharmacokinetics TGI->PK Toxicity Toxicity Assessment PK->Toxicity ADC_Development ADC Candidate ADC_Development->Cytotoxicity ADC_Development->Bystander ADC_Development->Stability Decision->TGI

General experimental workflow for ADC efficacy assessment.

Conclusion: Selecting the Optimal Linker Strategy

The choice between a non-cleavable PEGylated linker and a cleavable linker is not a matter of one being universally superior to the other. Instead, the optimal strategy is context-dependent, relying on the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome.

Non-cleavable PEGylated linkers , derived from reagents like this compound, offer the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. The inclusion of a PEG spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties. These linkers are particularly well-suited for treating homogeneous tumors with high and uniform antigen expression, where a potent, localized cell-killing effect is desired.

Cleavable linkers provide the distinct advantage of a "bystander effect," enabling the killing of neighboring antigen-negative tumor cells. This is a crucial attribute for treating heterogeneous tumors where antigen expression is varied. However, this can come at the cost of lower plasma stability and a higher potential for off-target toxicity if the payload is prematurely released.

Ultimately, a thorough in vitro and in vivo evaluation, as outlined in this guide, is essential for selecting the linker that will provide the best balance of efficacy and safety for a given ADC candidate.

References

Evaluating Tos-PEG14-OH in E3 Ligase Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant for the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative evaluation of Tos-PEG14-OH, a tosylated polyethylene glycol (PEG) linker, within different E3 ligase systems. By presenting key performance indicators, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of novel PROTACs.

The Role of this compound in PROTAC Design

This compound serves as a bifunctional linker in the synthesis of PROTACs. Its key features include:

  • PEG14 Chain: The 14-unit polyethylene glycol chain provides a desirable balance of flexibility and hydrophilicity. This can enhance the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG chain is a crucial parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Hydroxyl (-OH) Group: This terminal hydroxyl group offers a versatile attachment point for conjugation with a ligand that binds to the target protein of interest (POI).

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group, facilitating the efficient covalent attachment of the linker to an E3 ligase ligand, often at a nucleophilic site such as an amine.

This pre-functionalized linker simplifies the synthetic process of generating PROTAC libraries with varying target-binding moieties.

Performance Comparison in Different E3 Ligase Systems

The efficacy of a PROTAC is highly dependent on the recruited E3 ligase. The two most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). The following tables present a summary of representative performance data for PROTACs constructed with this compound and other common linker types in both CRBN and VHL-based systems.

It is important to note that the following data is illustrative and performance can vary significantly depending on the specific target protein and the ligands used.

Table 1: Performance in CRBN-based PROTACs
Linker TypeLinker Structure ExampleDC50 (nM)Dmax (%)Ternary Complex Affinity (Kd, nM)Solubility
This compound Tos-O-(CH2CH2O)14-H5-50>9010-100High
Short PEG LinkerTos-PEG4-OH50-20070-8550-250High
Alkyl LinkerC10 Alkyl Chain100-50060-80>500Low
Rigid LinkerPiperazine-based20-100>9020-150Moderate
Table 2: Performance in VHL-based PROTACs
Linker TypeLinker Structure ExampleDC50 (nM)Dmax (%)Ternary Complex Affinity (Kd, nM)Solubility
This compound Tos-O-(CH2CH2O)14-H1-25>955-50High
Short PEG LinkerTos-PEG4-OH25-15075-9030-200High
Alkyl LinkerC10 Alkyl Chain150-60050-75>600Low
Rigid LinkerPiperazine-based10-80>9515-100Moderate

Key Parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Ternary Complex Affinity (Kd): The dissociation constant for the formation of the Target Protein-PROTAC-E3 Ligase complex. A lower Kd indicates a more stable complex.

  • Solubility: A qualitative measure of the PROTAC's solubility in aqueous solutions. PEG linkers generally improve solubility.[1][2]

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols. The following are methodologies for key experiments cited in the comparison.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol allows for the quantification of target protein degradation in a concentration-dependent manner.

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell ELISA for Target Engagement

This assay evaluates the ability of a PROTAC to bind to its target E3 ligase within a cellular context.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the PROTAC or a known E3 ligase binder (as a positive control) for a specified duration.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the E3 ligase (e.g., anti-CRBN or anti-VHL).

  • Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation and further washes, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in signal compared to the vehicle control indicates displacement of the antibody by the PROTAC, confirming target engagement.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • E3 Ligase Immobilization: Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1 or VHL/ElonginB/ElonginC complex) onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (Kd) of the PROTAC for the E3 ligase.

  • Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject a series of PROTAC concentrations to determine the binding affinity for the target.

  • Ternary Complex Formation Analysis: To measure the formation of the ternary complex, inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd) for each interaction.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI cluster_ternary cluster_ternary PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC E3 E3 Ligase (e.g., CRBN/VHL) E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin PolyUb Poly-ubiquitination Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation cluster_ternary->PolyUb Proximity-induced ubiquitination

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_analysis Data Analysis & Comparison synthesis Synthesize PROTACs (using this compound and alternatives) spr Surface Plasmon Resonance (SPR) - Binary & Ternary Binding - Determine Kd synthesis->spr cell_culture Cell Culture & Treatment synthesis->cell_culture analysis Compare Linker Performance - Potency (DC50) - Efficacy (Dmax) - Binding Affinity (Kd) - Solubility spr->analysis western Western Blot - Determine DC50 & Dmax cell_culture->western elisa In-Cell ELISA - Confirm Target Engagement cell_culture->elisa western->analysis elisa->analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties cluster_outcomes PROTAC Performance Metrics linker Linker Properties (e.g., Length, Flexibility, Composition) solubility Solubility & Permeability linker->solubility ternary Ternary Complex Formation (Stability & Cooperativity) linker->ternary degradation Degradation Efficacy (DC50 & Dmax) ternary->degradation

Caption: Logical Relationship of Linker Properties.

References

The Great Divide: A Head-to-Head Comparison of PEG and Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice between a polyethylene glycol (PEG) linker and a non-PEG linker can significantly impact an ADC's solubility, stability, pharmacokinetics (PK), efficacy, and toxicity profile. This guide provides an objective, data-driven comparison to inform the rational design of next-generation ADCs.

The linker in an ADC is the molecular bridge connecting the monoclonal antibody to the potent cytotoxic payload. Its design is pivotal for ensuring the ADC remains stable in circulation and releases the payload specifically at the tumor site.[1][] One of the key considerations in linker design is its hydrophilicity, which is often modulated by incorporating or omitting PEG chains.

Performance Under the Microscope: PEG vs. Non-PEG Linkers

The inclusion of a PEG linker is primarily aimed at improving the physicochemical properties of the ADC, especially when dealing with hydrophobic payloads.[3][4] Hydrophobic drugs can lead to ADC aggregation and rapid clearance from the bloodstream.[3] The hydrophilic nature of PEG helps to create a "hydration shell" around the ADC, mitigating these issues and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.

Conversely, non-PEG linkers, which are typically more hydrophobic, are also widely used. The choice between a PEG and a non-PEG linker is not always straightforward and depends on the specific antibody, payload, and target antigen.

Key Performance Metrics: A Tabulated Comparison

The following tables summarize quantitative data from various studies, comparing key performance metrics between ADCs with PEG and non-PEG linkers.

Performance MetricADC with PEG LinkerADC with Non-PEG LinkerRationale & Key Findings
Solubility IncreasedGenerally LowerPEG's hydrophilicity enhances the solubility of ADCs, particularly those with hydrophobic payloads, preventing aggregation.
In Vitro Potency (IC50) Can be comparable or slightly reducedGenerally highThe effect of a PEG linker on in vitro potency can be context-dependent. Some studies show comparable potency, while others report a reduction with longer PEG chains.
Plasma Stability Generally highCan be variable, but some non-cleavable versions are highly stableBoth PEGylated and non-PEGylated linkers can be designed for high plasma stability. Non-cleavable linkers, in particular, offer superior plasma stability.
Pharmacokinetics (PK) Improved: Longer half-life, increased exposure (AUC), and slower clearanceShorter half-life and faster clearance, especially with high DARsThe hydration shell formed by PEG reduces non-specific clearance, leading to prolonged circulation.
In Vivo Efficacy Often enhancedPotentially lower due to faster clearanceThe improved PK profile of PEGylated ADCs often translates to greater tumor accumulation and enhanced in vivo efficacy.
Toxicity Generally lower off-target toxicityHigher risk of off-target toxicity, especially with premature payload releaseImproved stability and PK of PEGylated ADCs can lead to a better safety profile.
Drug-to-Antibody Ratio (DAR) Enables higher DARs (e.g., 8)Limited to lower DARs (typically 2-4) to avoid aggregationThe solubilizing effect of PEG allows for the attachment of more drug molecules per antibody without causing aggregation.

Experimental Deep Dive: Protocols for Evaluation

Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key experiments used to compare the performance of PEG and non-PEG linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.

In Vivo Pharmacokinetics (PK) Study

Objective: To determine the circulation half-life, clearance rate, and overall exposure of the ADC in an animal model.

Methodology:

  • Administer the ADC intravenously (IV) to a cohort of animals (typically mice or rats) at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method, such as ELISA or LC-MS.

  • Calculate key PK parameters, including clearance, volume of distribution, terminal half-life, and area under the curve (AUC).

In Vivo Efficacy (Tumor Xenograft) Study

Objective: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) to the respective groups, typically via IV injection.

  • Monitor tumor volume and body weight regularly.

  • The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Concepts: Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to provide a clear visual representation of key concepts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_design ADC Design & Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Selection ADC_PEG ADC with PEG Linker InVitro In Vitro Assays (Stability, Potency) ADC_PEG->InVitro ADC_NonPEG ADC with Non-PEG Linker ADC_NonPEG->InVitro InVivo_PK In Vivo PK Study (Mice/Rats) InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) InVitro->InVivo_Efficacy DataAnalysis Analyze Data: - Stability - PK Parameters - Tumor Growth Inhibition InVivo_PK->DataAnalysis InVivo_Efficacy->DataAnalysis LeadSelection Lead Candidate Selection DataAnalysis->LeadSelection

Experimental workflow for comparing ADC linker technologies.

Conclusion: A Balancing Act in ADC Design

The decision to use a PEG or non-PEG linker in an ADC is a nuanced one that requires careful consideration of the interplay between the antibody, payload, and target. While PEG linkers offer significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs, especially for hydrophobic payloads, the optimal linker design must be empirically determined. Non-PEG linkers, particularly non-cleavable ones, can provide high plasma stability. Ultimately, the goal is to strike the right balance to maximize therapeutic efficacy while minimizing toxicity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and selection of the optimal linker technology for the next generation of innovative and effective ADCs.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Tos-PEG14-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) derivatives is a critical parameter in drug development and various biomedical applications, directly impacting the efficacy, safety, and reproducibility of the final product. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of Tos-PEG14-OH, a tosylated derivative of a 14-unit polyethylene glycol. We present a detailed overview of common analytical techniques, their underlying principles, and supporting experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis of PEG Derivatives

This compound is a heterobifunctional PEG linker where one terminus is a hydroxyl group (-OH) and the other is a tosyl group (-OTs). The purity assessment of this compound involves quantifying the desired this compound and identifying potential impurities. Common impurities can include the starting material (PEG14-diol), the ditosylated product (Tos-PEG14-OTs), and other side products. An accurate determination of purity is essential to ensure controlled and well-defined conjugation to biomolecules or surfaces.

Key Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity of this compound. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with various detectors, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity determination of functionalized PEGs.[1][2][3][4][5] By analyzing the chemical shifts and integrals of specific protons, one can determine the degree of substitution and quantify impurities. For this compound, ¹H NMR can distinguish between the protons on the tosyl group, the protons adjacent to the tosyl and hydroxyl groups, and the repeating ethylene glycol units.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique widely used for the analysis of PEG compounds. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often employed. Reversed-phase HPLC can effectively separate this compound from its related impurities based on differences in hydrophobicity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the PEG derivative and can be used to identify the parent compound and any impurities. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used for PEG analysis. Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of MS.

Comparison of Analytical Methods

Analytical Method Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation, degree of substitution, quantification of impurities with distinct signals.Non-destructive, provides detailed structural information, relatively fast analysis.Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures.
HPLC-RID Separates components based on polarity; detects changes in the refractive index of the eluent.Purity based on peak area, retention time of components.Universal detector for non-chromophoric compounds.Not compatible with gradient elution, lower sensitivity.
HPLC-ELSD Separates components; detects solutes by evaporating the mobile phase and measuring the scattered light from the resulting particles.Purity based on peak area, retention time of components.Compatible with gradient elution, more sensitive than RID.Non-linear response, requires volatile mobile phases.
HPLC-MS Separates components; detects and identifies molecules based on their mass-to-charge ratio.Purity, molecular weight confirmation of the main component and impurities.High sensitivity and selectivity, provides molecular weight information.Higher cost and complexity.
MALDI-TOF MS Measures the mass-to-charge ratio of ions generated by laser desorption from a matrix.Molecular weight distribution, identification of oligomers and impurities.High sensitivity, suitable for polymers, provides information on polydispersity.May require sample preparation with a specific matrix, potential for fragmentation.

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Using DMSO-d₆ can be advantageous as the hydroxyl proton peak is often well-resolved and does not shift significantly with concentration.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A sufficient delay (e.g., 5 seconds) should be allowed between pulses for complete proton relaxation, ensuring accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks for the tosyl group (aromatic protons), the methylene protons adjacent to the tosyl and hydroxyl groups, and the repeating ethylene glycol backbone protons.

    • Integrate the respective peaks. The purity can be calculated by comparing the integral of the protons specific to the tosyl group with the integral of the protons of the PEG backbone. For example, the ratio of the integral of the aromatic protons of the tosyl group to the integral of the methylene protons of the PEG backbone can be used to determine the degree of tosylation.

HPLC-ELSD Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is suitable.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes) is often effective for separating PEG derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • ELSD Parameters:

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)

  • Data Analysis:

    • Identify the main peak corresponding to this compound and any impurity peaks.

    • The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Workflow for Purity Confirmation of this compound

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Purity Assessment Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR HPLC HPLC (RP-C18) Sample->HPLC MS Mass Spectrometry (MALDI-TOF) Sample->MS Structure Structural Confirmation & Degree of Substitution NMR->Structure Separation Separation of Impurities (e.g., PEG-diol, di-tosylated PEG) HPLC->Separation MW Molecular Weight Distribution MS->MW Purity Final Purity Confirmation Structure->Purity Separation->Purity MW->Purity

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][3] This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTACs

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following tables summarize experimental data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor-alpha (ERα) with varying PEG linker lengths.

PROTAC (Target: BRD4)Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-1PEG310>5000<10[4]
PROTAC-2PEG413<500~50
PROTAC-3PEG516<500~70
PROTAC-4PEG619<500>80
MZ1PEGNot specified8Complete at 100 nM
ARV-825PEGNot specified<1Not Reported
dBRD4-BD1PEGNot specified28077
PROTAC (Target: ERα)Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AAlkyl9140,000 (IC50)Not Reported
PROTAC BAlkyl12Not ReportedNot Reported
PROTAC CAlkyl1626,000 (IC50)Not Reported
ERE-PROTACNot specifiedNot specified<5000Not Reported

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the targeted proteins, BRD4 and ERα, providing a visual context for the mechanism of action of the corresponding PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4, ERα) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Activates Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., MYC, BCL2) RNA_Pol_II->Transcription Initiates PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Targets ER_Alpha_Signaling_Pathway cluster_cell Cell Estrogen Estrogen ERa_Cytoplasm ERα (Cytoplasm) Estrogen->ERa_Cytoplasm Binds ERa_Dimer ERα Dimer ERa_Cytoplasm->ERa_Dimer Dimerization Degradation ERα Degradation ERa_Cytoplasm->Degradation Leads to ERE Estrogen Response Element (DNA) ERa_Dimer->ERE Binds to Gene_Transcription Gene Transcription (Cell Proliferation & Survival) ERE->Gene_Transcription Regulates PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa_Cytoplasm Targets

References

A Head-to-Head Battle: Validating Ternary Complex Formation with SPR and ITC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation and characterization of ternary complexes are paramount for advancing novel therapeutics, particularly in the burgeoning field of targeted protein degradation. Two powerhouse biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), stand out as the go-to methods for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to help you choose the most suitable technique for your research needs.

The formation of a ternary complex, where two molecules simultaneously bind to a central molecule, is a critical mechanism in many biological processes and a cornerstone of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, thereby forming a target-PROTAC-E3 ligase ternary complex.[2][3] The stability and kinetics of this complex are crucial for the efficacy of the PROTAC.[4] Therefore, robust methods to validate and characterize its formation are essential.

The Contenders: SPR and ITC at a Glance

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of molecules to a sensor surface by detecting changes in the refractive index. This allows for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon molecular interactions in solution. By titrating one molecule into a solution containing its binding partner(s), ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Ternary Complex Formation Pathway

The formation of a ternary complex can proceed through two primary pathways, as illustrated in the diagram below. A small molecule, such as a PROTAC, can first bind to either the target protein or the E3 ligase, forming a binary complex. This binary complex then recruits the third partner to form the final ternary complex.

Ternary_Complex_Formation cluster_path1 Pathway 1 cluster_path2 Pathway 2 P Target Protein P_SM Binary Complex (Target-PROTAC) P->P_SM + Small Molecule SM Small Molecule (e.g., PROTAC) SM->P_SM E3 E3 Ligase P_SM_E3 Ternary Complex (Target-PROTAC-E3) E3->P_SM_E3 P_SM->P_SM_E3 + E3 Ligase SM2 Small Molecule (e.g., PROTAC) E3_SM Binary Complex (E3-PROTAC) SM2->E3_SM E3_2 E3 Ligase E3_2->E3_SM + Small Molecule P2 Target Protein P_E3_SM Ternary Complex (Target-PROTAC-E3) P2->P_E3_SM E3_SM->P_E3_SM + Target Protein

Figure 1. Two possible pathways for the formation of a ternary complex involving a target protein, a small molecule (e.g., PROTAC), and an E3 ligase.

Head-to-Head Comparison: SPR vs. ITC

Both SPR and ITC are powerful techniques for studying ternary complex formation, but they provide different types of information and have distinct advantages and limitations. The choice between them often depends on the specific research question and the properties of the interacting molecules.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetic data (ka, kd), Affinity (KD)Thermodynamic data (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Labeling Requirement Label-freeLabel-free
Throughput Higher throughput, suitable for screeningLower throughput, typically 1-2 compounds per day
Sample Consumption Low sample requirementsHigh sample requirements (mg of protein)
Kinetic Information Directly measures on- and off-ratesDoes not provide kinetic information
Thermodynamic Info Indirectly provides Gibbs free energy (ΔG)Provides a complete thermodynamic profile (ΔH, ΔS, ΔG)
Cooperativity Can determine cooperativity by comparing binary and ternary binding affinitiesConsidered the "gold standard" for measuring cooperativity in solution
Immobilization Requires immobilization of one binding partner to the sensor chipSolution-based, no immobilization required
Potential Artifacts Mass transport limitations, non-specific binding to the surfaceBuffer mismatch, heats of dilution, protein aggregation
Affinity Range Wide range, can measure both weak and strong interactionsBest for mid-to-high affinity interactions (µM to low nM)

Experimental Workflow Overview

The general workflow for validating ternary complex formation using SPR and ITC involves a series of binding experiments to characterize both the binary and ternary interactions.

Experimental_Workflow cluster_SPR SPR Workflow cluster_ITC ITC Workflow spr_start Immobilize one binding partner (e.g., E3 Ligase) on sensor chip spr_binary1 Measure binary binding of small molecule to immobilized partner spr_start->spr_binary1 spr_ternary Inject a pre-incubated mix of small molecule and second protein partner over the immobilized partner spr_start->spr_ternary spr_analysis Analyze sensorgrams to determine ka, kd, and KD for binary and ternary interactions spr_binary1->spr_analysis spr_binary2 Measure binary binding of second protein partner to small molecule (optional, alternative setup) spr_ternary->spr_analysis spr_cooperativity Calculate cooperativity factor (α) spr_analysis->spr_cooperativity itc_start Prepare purified proteins and small molecule in matched buffer itc_binary1 Titrate small molecule into one protein partner itc_start->itc_binary1 itc_binary2 Titrate small molecule into the other protein partner itc_start->itc_binary2 itc_ternary Titrate small molecule into a pre-mixed solution of both protein partners itc_start->itc_ternary itc_analysis Analyze thermograms to determine KD, ΔH, and n for binary and ternary interactions itc_binary1->itc_analysis itc_binary2->itc_analysis itc_ternary->itc_analysis itc_cooperativity Calculate cooperativity factor (α) itc_analysis->itc_cooperativity

Figure 2. Generalized experimental workflows for validating ternary complex formation using SPR and ITC.

Quantitative Data Comparison: A Case Study

Studies comparing SPR and ITC for the characterization of PROTAC-induced ternary complexes have shown a good correlation between the affinity data obtained from both techniques. The following table summarizes representative data for the interaction of the PROTAC MZ1 with the VHL E3 ligase and the bromodomain protein Brd4.

InteractionTechniqueKD (nM)ka (1/Ms)kd (1/s)ΔH (kcal/mol)TΔS (kcal/mol)Cooperativity (α)Reference
MZ1 to VHL (Binary) SPR291.3 x 10^53.8 x 10^-3---
ITC66---1.97.9-
MZ1 to Brd4BD2 (Binary) SPR1-----
ITC4---10.91.1-
VHL-MZ1-Brd4BD2 (Ternary) SPR1.52.5 x 10^53.7 x 10^-4--~20
ITC3.4---12.3-0.6~19

Note: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).

The data demonstrates that while the absolute KD values may differ slightly between the two techniques, they are remarkably comparable. Importantly, SPR provides the unique advantage of kinetic information, revealing that the increased stability of the ternary complex is due to both a faster on-rate and a slower off-rate compared to the binary interaction. ITC, in turn, provides the thermodynamic drivers of the interaction, showing, for instance, that the ternary complex formation is enthalpically driven.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Validation
  • Immobilization: Immobilize one of the protein partners (e.g., the E3 ligase) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to minimize mass transport effects.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the small molecule (e.g., PROTAC) over the immobilized protein surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the second protein partner (e.g., the target protein) and varying concentrations of the small molecule.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Validation
  • Sample Preparation:

    • Prepare purified proteins and the small molecule in the same dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish the baseline heat of dilution.

  • Binary Titrations:

    • Titration 1 (Small Molecule into Protein 1): Fill the ITC cell with one protein solution (e.g., E3 ligase) and the syringe with the small molecule solution. Perform a series of injections and record the heat changes.

    • Titration 2 (Small Molecule into Protein 2): Fill the ITC cell with the other protein solution (e.g., target protein) and the syringe with the small molecule solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing a pre-formed binary complex of the two proteins or one protein pre-saturated with the other.

    • Fill the syringe with the small molecule solution and perform the titration. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

    • Calculate the cooperativity factor (α) from the binary and ternary binding affinities.

Conclusion: Choosing the Right Tool for the Job

Both SPR and ITC are indispensable tools for validating and characterizing ternary complex formation. The choice between them is not about which is "better," but which is more appropriate for the specific scientific question at hand.

Choose SPR when:

  • Kinetic information (on- and off-rates) is crucial for understanding the stability and lifetime of the complex.

  • Higher throughput is needed for screening multiple compounds.

  • Sample availability is limited.

Choose ITC when:

  • A complete thermodynamic profile is required to understand the driving forces of the interaction (enthalpy vs. entropy).

  • Accurate determination of binding stoichiometry is essential.

  • A solution-based, immobilization-free method is preferred.

In many cases, the most comprehensive understanding of ternary complex formation is achieved by using SPR and ITC in a complementary fashion. SPR can provide the kinetic details and higher throughput for initial screening, while ITC can offer a deeper thermodynamic understanding of the key interactions. By leveraging the strengths of both techniques, researchers can gain a holistic view of ternary complex formation, accelerating the development of novel and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of Tos-PEG14-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Tos-PEG14-OH, a tosylated polyethylene glycol derivative, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Due to its environmental toxicity, it is imperative that this compound is not disposed of down the drain or in regular waste streams. The primary disposal method is through an approved hazardous waste disposal facility.

Key Hazard and Disposal Information:

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute aquatic toxicity (Category 1)H400P273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all handling and preparation for disposal within a well-ventilated area or a chemical fume hood.

  • Prepare a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.

2. Waste Collection:

  • Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Use tools (e.g., spatula) dedicated to waste handling or thoroughly decontaminate them after use.

  • Contaminated Materials:

    • Any materials that have come into direct contact with this compound (e.g., weigh boats, pipette tips, gloves, absorbent pads) must be considered contaminated.

    • Place all contaminated items into the same hazardous waste container.

  • Solutions:

    • If disposing of solutions containing this compound, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect the solution in a compatible, sealed, and labeled hazardous waste container.

3. Storage and Disposal:

  • Securely seal the hazardous waste container.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste or Contaminated Materials assess_form->solid Solid liquid Liquid Waste (Solution) assess_form->liquid Liquid collect_solid Place in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tos-PEG14-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, handling, and disposal procedures for Tos-PEG14-OH, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shieldsProtects eyes from splashes.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm)Provides a chemical-resistant barrier to prevent skin contact[2].
Body Protection Laboratory coatProtects against incidental contact and contamination of personal clothing.

1.2 Engineering Controls

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Eyewash Station: Ensure an eyewash station is readily accessible in the immediate work area.

  • Safety Shower: A safety shower should be available in case of significant skin contact.

Handling Procedures

Strict adherence to the following handling procedures will minimize risk and ensure safe operation.

2.1 Pre-Handling Checklist

  • Confirm availability and functionality of all required PPE and engineering controls.

  • Locate the Safety Data Sheet (SDS) for quick reference.

  • Ensure proper waste containers are labeled and accessible.

2.2 Step-by-Step Handling Protocol

  • Don PPE: Put on safety goggles, nitrile gloves, and a lab coat.

  • Preparation: Before use, wash hands thoroughly. After handling, wash skin thoroughly[1].

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust or aerosols.

  • During Use: Do not eat, drink, or smoke when using this product[1].

  • Post-Handling: Tightly close the container after use. Clean the work area and any contaminated equipment.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions.

IncidentFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Call a physician.
Inhalation Relocate to fresh air. If breathing is difficult, seek immediate medical attention.
Spillage Collect spillage to prevent release to the environment. Sweep up solid material, taking care to avoid dust generation. Place in a suitable, closed container for disposal.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

4.1 Waste Characterization

  • This compound is categorized as hazardous waste due to its toxicity to aquatic life.

4.2 Disposal Protocol

  • Containment: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or in general waste.

  • Labeling: Ensure the waste container is clearly labeled with the contents, including the hazard symbols.

  • Storage: Store waste in a designated, secure area away from incompatible materials pending collection.

  • Collection: Arrange for collection by a licensed chemical waste disposal contractor.

The following diagram outlines the key decision points and actions for the safe handling and disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Follow Handling Procedures - Work in ventilated area - Avoid eating/drinking/smoking ppe->handling spill Spill or Exposure? handling->spill emergency Follow Emergency Procedures - First Aid - Collect Spillage spill->emergency Yes disposal Prepare for Disposal - Place in labeled, sealed container spill->disposal No emergency->disposal end End: Await Professional Disposal disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.